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Core Science & Biosynthesis

Foundational

"UR-144 N-(5-Hydroxypentyl)-d5" chemical properties

An In-depth Technical Guide to UR-144 N-(5-Hydroxypentyl)-d5: Properties, Application, and Analytical Strategy Foreword: The Analytical Imperative for Metabolite Analysis In the dynamic landscape of forensic and clinical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to UR-144 N-(5-Hydroxypentyl)-d5: Properties, Application, and Analytical Strategy

Foreword: The Analytical Imperative for Metabolite Analysis

In the dynamic landscape of forensic and clinical toxicology, the focus often shifts from the parent compound to its metabolic byproducts. This is particularly true for synthetic cannabinoids, a class of compounds known for their rapid and extensive metabolism within the human body. The parent drug, such as UR-144, may only be present in biological samples for a very short window post-consumption, making its direct detection unreliable for confirming exposure.[1][2][3] Consequently, toxicologists and researchers must target the more persistent and abundant metabolites to build a robust analytical case. UR-144 N-(5-hydroxypentyl) is a primary Phase I metabolite of UR-144, making it a critical biomarker for confirming ingestion.[4] For accurate and defensible quantitative analysis, a stable, isotopically labeled internal standard is not just a recommendation—it is a necessity. This guide provides a comprehensive technical overview of UR-144 N-(5-hydroxypentyl)-d5, the deuterated internal standard essential for this work.

Core Chemical Identity and Physicochemical Profile

UR-144 N-(5-hydroxypentyl)-d5 is the deuterium-labeled analog of a key UR-144 metabolite. The five deuterium atoms are typically located on the indole ring, providing a stable isotopic signature for mass spectrometry-based analysis.[5] Its primary function is to serve as an internal standard in quantitative workflows, particularly for methods employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6]

Chemical Structure

Caption: Structure of UR-144 N-(5-Hydroxypentyl)-d5 with deuteration on the indole ring.

Physicochemical Data Summary

While extensive experimental data for this specific deuterated standard is not publicly available, its properties can be reliably inferred from its structure and its non-deuterated counterpart. It is typically supplied as a certified reference material dissolved in methanol.[5]

PropertyValue / DescriptionSource / Rationale
Formal Name -methanone-d5Based on IUPAC nomenclature
Synonyms XLR11 N-(5-hydroxypentyl) metabolite-d5
Molecular Formula C₂₁H₂₄D₅NO₂
Molecular Weight 332.49 g/mol [5]
Form Provided as a solution (e.g., 100 µg/mL in methanol)[5]
Solubility Soluble in organic solvents like methanol, ethanol, DMF, and DMSO.[7] (Data for related glucuronide)
Storage -20°C for long-term stability[5]

The Scientific Rationale: Isotopic Labeling in Quantitative Analysis

The core value of UR-144 N-(5-hydroxypentyl)-d5 lies in the principles of isotope dilution mass spectrometry. In any bioanalytical workflow, from sample collection to final analysis, the target analyte is susceptible to loss and variability. The goal of an internal standard is to mimic the behavior of the analyte as closely as possible to account for this variance.

Causality Behind Using a Deuterated Standard:

  • Physicochemical Mimicry: A deuterated standard is chemically identical to the analyte. This ensures it behaves the same way during all sample preparation steps (e.g., extraction, evaporation, derivatization). Any analyte lost during these steps will be matched by a proportional loss of the internal standard.

  • Chromatographic Co-elution: The deuterated standard will elute at virtually the same retention time as the non-deuterated analyte in both GC and LC. This is critical because it ensures that both compounds experience the same matrix effects at the point of ionization in the mass spectrometer. Matrix effects—the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix (e.g., salts, lipids)—are a major source of quantitative inaccuracy.

  • Mass Spectrometric Distinction: While chemically identical, the +5 Dalton mass difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard.

This self-validating system ensures that the ratio of the analyte signal to the internal standard signal remains constant, regardless of sample loss or matrix effects, leading to highly accurate and precise quantification.

Principle of Isotope Dilution Analysis cluster_workflow Analytical Workflow cluster_data Data Processing Sample Biological Sample (Analyte Present) Spike Spike with Known Amount of d5-Internal Standard (IS) Sample->Spike Prep Sample Preparation (Extraction, Cleanup) *Analyte and IS loss occurs here* Spike->Prep LCMS LC-MS/MS Analysis Prep->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) Prep->Ratio Ratio remains constant despite sample loss LCMS->Ratio Detects both Analyte and IS Curve Compare Ratio to Calibration Curve Ratio->Curve Result Accurate Quantification of Analyte Curve->Result Comprehensive Analytical Workflow Urine 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis (Cleave Glucuronide) Urine->Hydrolysis Spike 3. Spike with d5-IS Hydrolysis->Spike SPE 4. Solid-Phase Extraction (Cleanup & Concentration) Spike->SPE LC 5. LC Separation (C18 Column) SPE->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Data 7. Data Analysis (Calculate Analyte/IS Ratio) MS->Data

Caption: A validated, step-by-step workflow for the quantification of UR-144 metabolites.

Metabolic Context of the Parent Compound

Understanding the metabolism of UR-144 is fundamental to appreciating the role of its hydroxylated metabolite and the corresponding deuterated standard. UR-144 is a potent synthetic cannabinoid that preferentially binds the peripheral CB₂ receptor over the central CB₁ receptor. [8][4][9]However, its psychoactive effects are still significant. [10]

Metabolic Pathway of UR-144 UR144 UR-144 (Parent Drug) (Rapidly Metabolized) Metabolite UR-144 N-(5-Hydroxypentyl) (Phase I Metabolite) UR144->Metabolite CYP450 Oxidation (Hydroxylation) Glucuronide UR-144 N-(5-Hydroxypentyl) Glucuronide (Phase II Metabolite) (Major Urinary Excretion Product) Metabolite->Glucuronide UGT Enzyme (Glucuronidation)

Caption: Simplified metabolic fate of UR-144 in the body.

This pathway illustrates that the N-(5-hydroxypentyl) metabolite is a direct, stable indicator of exposure to the parent drug. Further metabolism can also occur at other positions, such as N-(4-hydroxypentyl), but the terminal (omega) hydroxylation is a major route. [4][11]

Conclusion

UR-144 N-(5-hydroxypentyl)-d5 is more than just a chemical; it is a critical enabling tool for the advancement of forensic science and drug development. Its role as a stable, isotopically labeled internal standard allows for the development of robust, high-integrity quantitative methods that can withstand rigorous scientific and legal scrutiny. By providing a reliable means to correct for analytical variability, it ensures that data on UR-144 exposure is accurate, precise, and defensible. For any researcher or scientist working in the field of synthetic cannabinoid analysis, a thorough understanding of this compound's properties and its application is fundamental to achieving trustworthy results.

References

  • UR-144. Wikipedia. [Link]

  • Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods. [Link]

  • Papaseit, E., Pérez-Mañá, C., Perez-Coy, A., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. [Link]

  • Despentyl-UR-144. NPS Discovery — New Drug Monograph 2025. [Link]

  • UR-144 – Knowledge and References. Taylor & Francis. [Link]

  • Abudayyak, M., & Boran, T. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells - An In Vitro Evaluation. TRDizin. [Link]

  • Adamowicz, P., Gieroń, J., Gil, D., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International. [Link]

  • Labay, L. M., Caruso, J. L., & KWB, A. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PubMed Central. [Link]

  • UR-144 (also known as KM-X1) and XLR11 (5-F-UR-144). DEA Diversion Control Division. [Link]

  • Grabenauer, M., Krol, W., Wiley, J. L., & Thomas, B. F. (2014). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF. SciSpace. [Link]

Sources

Exploratory

Technical Guide: Synthesis and Structural Validation of UR-144 N-(5-Hydroxypentyl)-d5

Topic: Synthesis and Characterization of UR-144 N-(5-Hydroxypentyl)-d5 Type: Technical Guide / Whitepaper Audience: Forensic Toxicologists, Analytical Chemists, and Drug Development Scientists Executive Summary The rapid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of UR-144 N-(5-Hydroxypentyl)-d5 Type: Technical Guide / Whitepaper Audience: Forensic Toxicologists, Analytical Chemists, and Drug Development Scientists

Executive Summary

The rapid proliferation of synthetic cannabinoids (SC), specifically the indolylalkyl ketone class, necessitates robust analytical standards for forensic confirmation. UR-144 [(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone] is a potent CB2 agonist. Upon ingestion, the parent compound is rapidly metabolized, rendering the parent molecule undetectable in urine. The primary urinary biomarker is the N-(5-hydroxypentyl) phase I metabolite.

To accurately quantify this metabolite via LC-MS/MS, a stable isotope-labeled internal standard (IS) is required to correct for matrix effects and ionization suppression. This guide details the synthesis and characterization of UR-144 N-(5-Hydroxypentyl)-d5 , where the deuterium label is incorporated into the pentyl side chain to ensure chromatographic co-elution with the analyte while maintaining mass spectral distinctness.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure isotopic integrity and high chemical purity (>98%). The strategy employs a convergent approach:

  • Core Scaffold Construction: Synthesis of the indole-cyclopropyl ketone core.

  • Side-Chain Functionalization: Preparation of a protected, deuterated alkylating agent.

  • Convergent Coupling: N-alkylation of the core followed by deprotection.

Strategic Pathway Diagram

G Indole Indole (Starting Material) Core Core Scaffold (UR-144 Impurity 3) Indole->Core Friedel-Crafts (EtMgBr/ZnCl2) AcidChloride 2,2,3,3-Tetramethyl- cyclopropanecarbonyl chloride AcidChloride->Core Coupled Protected Intermediate Core->Coupled N-Alkylation (NaH, DMF) Linker 5-Bromo-1-pentanol-d5 (Protected) Linker->Coupled Final UR-144 N-(5-Hydroxypentyl)-d5 (Target) Coupled->Final Deprotection (Acid Hydrolysis)

Figure 1: Convergent synthetic route for UR-144 N-(5-Hydroxypentyl)-d5.

Experimental Protocols

Step 1: Synthesis of the Core Scaffold

Target: (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

This step attaches the cyclopropyl moiety to the C3 position of the indole. Grignard-mediated acylation is preferred over AlCl3 Friedel-Crafts to minimize oligomerization.

  • Reagents: Indole (1.0 eq), Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 1.2 eq), 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (1.1 eq), Diethyl ether (anhydrous).

  • Protocol:

    • Dissolve indole in anhydrous diethyl ether under Argon atmosphere. Cool to 0°C.

    • Add EtMgBr dropwise over 30 minutes. The solution will turn cloudy/white (Indolyl-MgBr formation).

    • Stir at ambient temperature for 1 hour.

    • Cool to 0°C and add the acid chloride dropwise in ether.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Pour slowly into saturated NH4Cl (aq).

    • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[1]

    • Purification: Recrystallize from MeOH or flash chromatography (Hexane/EtOAc 4:1).

    • Validation: MS (ESI+) m/z 242.15 [M+H]+.

Step 2: Preparation of Deuterated Alkylating Agent

Target: 5-Bromopentyl-d5 acetate (or THP ether)

To introduce the hydroxylated tail, we use a protected alcohol. The deuterium label (d5) is located on the pentyl chain. Note: 1,1,2,2,3-d5-5-bromopentane derivatives are commercially sourced or synthesized via d5-glutaric anhydride reduction.

  • Reagents: 5-bromo-1-pentanol-d5 (1.0 eq), Acetic anhydride (1.2 eq), Pyridine (1.5 eq), DCM.

  • Protocol:

    • Dissolve 5-bromo-1-pentanol-d5 in DCM at 0°C.

    • Add pyridine followed by acetic anhydride.

    • Stir for 2 hours (TLC monitoring: disappearance of alcohol).

    • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO3. Dry and concentrate.

    • Yield: Colorless oil. Used directly in Step 3.

Step 3: N-Alkylation and Deprotection (The Convergence)

Target: UR-144 N-(5-Hydroxypentyl)-d5

  • Reagents: Core Scaffold (Step 1 product, 1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), 5-Bromopentyl-d5 acetate (1.2 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve the Core Scaffold in anhydrous DMF under Argon. Cool to 0°C.

    • Add NaH portion-wise. Evolution of H2 gas occurs. Stir for 30 mins until gas evolution ceases (formation of Indolyl anion).

    • Add the deuterated alkylating agent (dissolved in minimal DMF) dropwise.

    • Stir at room temperature for 3 hours.

    • Quench: Carefully add water. Extract with EtOAc.

    • Hydrolysis (In-situ): Dissolve the crude intermediate in MeOH/THF (1:1). Add LiOH (2M aq, 4 eq). Stir at 50°C for 1 hour to cleave the acetate group.

    • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Final Form: White crystalline solid.

Characterization & Validation

Nuclear Magnetic Resonance (NMR)

The d5-labeling results in the disappearance or modification of specific pentyl chain signals compared to the non-deuterated reference.

Position1H NMR Signal (Non-deuterated)1H NMR Signal (d5-Analog)Interpretation
Indole-H2 ~8.2 ppm (s, 1H)~8.2 ppm (s, 1H)Unchanged (Core).
Indole-Aromatic 7.2 - 7.6 ppm (m, 3H)7.2 - 7.6 ppm (m, 3H)Unchanged (Core).
N-CH2 (Pos 1) ~4.1 ppm (t, 2H)Silent / Broad Alpha-protons deuterated (if 1,1-d2).
Side Chain (Pos 2-4) 1.2 - 1.8 ppm (m, 6H)Reduced Integration Signals lost due to deuteration.
Cyclopropyl-Me 1.0 - 1.4 ppm (s, 12H)1.0 - 1.4 ppm (s, 12H)Distinctive gem-dimethyl singlets.
Mass Spectrometry (LC-MS/MS)

The internal standard must show a mass shift of +5 Da relative to the metabolite.

  • Ionization: ESI Positive Mode.

  • Parent Ion:

    • Natural Metabolite: m/z 328.2 [M+H]+

    • Deuterated Standard: m/z 333.2 [M+H]+ (Assuming d5)

Fragmentation Pathway (DOT Visualization)

The fragmentation pattern is critical for Multiple Reaction Monitoring (MRM) transition selection.

MS cluster_legend Key Transitions Parent Precursor Ion [M+H]+ = 333.2 Frag1 Indole Acylium Ion (Loss of Cyclopropyl) Parent->Frag1 Alpha-cleavage Frag2 N-Alkyl Indole Ion (Cleavage of Carbonyl) Parent->Frag2 Indole-CO bond break T1 Quantifier: 333.2 -> 144.1 (Indole core, loss of chain & CO-Cyclo) T2 Qualifier: 333.2 -> 219.1 (Retains d5-chain)

Figure 2: ESI-MS/MS Fragmentation logic. Note: The transition 333 -> 219 retains the deuterated chain, confirming the label location.

Isotopic Purity Calculation

To ensure the standard does not contribute to the analyte signal (M+0), the isotopic distribution must be verified.

  • Method: High-Resolution MS (HRMS).

  • Requirement: The contribution of non-deuterated (d0) species must be < 0.5% of the d5 peak intensity.

Application in Toxicology[2][3]

Sample Preparation
  • Hydrolysis: Urine samples must be treated with

    
    -glucuronidase, as the 5-hydroxy metabolite is excreted primarily as a glucuronide conjugate.
    
  • Extraction: Liquid-Liquid Extraction (LLE) using 1-chlorobutane or Solid Phase Extraction (SPE).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Retention Time: The d5-standard should elute within ±0.05 min of the analyte. Deuterium isotope effects may cause a very slight shift (usually earlier elution), which is acceptable if resolution from interferences is maintained.

References

  • Sobolevsky, T., et al. (2012). Detection of the urinary metabolites of UR-144 and its major pyrolysis product. Drug Testing and Analysis. Retrieved from [Link]

  • Adamowicz, P., & Tokarczyk, B. (2015). Simple and rapid screening procedure for the detection of synthetic cannabinoids in blood by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • Wiley, J. L., et al. (2013). Pharmacological characterization of the synthetic cannabinoids UR-144 and XLR-11. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the-Mechanistic Profile of UR-144 and its Deuterated Analog

This document provides an in-depth technical examination of UR-144, a synthetic cannabinoid, and its deuterated form, UR-144 N-(5-Hydroxypentyl)-d5. Designed for researchers and drug development professionals, this guide...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical examination of UR-144, a synthetic cannabinoid, and its deuterated form, UR-144 N-(5-Hydroxypentyl)-d5. Designed for researchers and drug development professionals, this guide synthesizes pharmacological data, outlines core mechanistic pathways, and details the scientific rationale behind the use of its deuterated analog in analytical and metabolic studies.

Section 1: Introduction to UR-144 and the Rationale for Deuteration

UR-144, or (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist (SCRA) developed by Abbott Laboratories.[1] It is structurally distinct from classical cannabinoids like THC. Like many SCRAs, UR-144 was initially explored for its therapeutic potential but has since been identified as a compound in recreational products.[2][3]

The primary focus of this guide is the N-(5-Hydroxypentyl)-d5 analog of UR-144. This molecule is not intended for pharmacological effect but serves two critical scientific functions:

  • Metabolic Tracer: The N-pentyl chain of UR-144 is a primary site for Phase I metabolism, specifically hydroxylation.[4] UR-144 N-(5-hydroxypentyl) is an expected metabolite.[4] By strategically replacing five hydrogen atoms with deuterium on this pentyl chain, the resulting molecule, UR-144 N-(5-Hydroxypentyl)-d5, can be used to study the pharmacokinetics and metabolic fate of the parent compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect," potentially slowing the rate of metabolism at that site and allowing for more precise study of metabolic pathways.

  • Internal Standard: In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), deuterated analogs are the gold standard for internal standards.[5][6] UR-144 N-(5-Hydroxypentyl)-d5 is chemically identical to the non-deuterated metabolite, ensuring it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[7][8] Its different mass allows it to be distinguished from the target analyte, enabling highly accurate and precise quantification by correcting for sample loss or instrumental variability.[5][7]

Section 2: Pharmacodynamics - Receptor Interaction and Functional Activity

The mechanism of action of UR-144 is defined by its interaction with the two primary cannabinoid receptors, CB1 and CB2. These are G protein-coupled receptors (GPCRs) that constitute a core part of the endocannabinoid system.[9]

  • CB1 Receptors are predominantly located in the central nervous system (CNS) and are responsible for the psychoactive effects of cannabinoids.[9][10]

  • CB2 Receptors are primarily found in the periphery, concentrated in immune cells, and are associated with modulating inflammation and immune responses.[9][11]

Binding Affinity and Selectivity

UR-144 exhibits a pronounced selectivity for the CB2 receptor over the CB1 receptor.[1] This selectivity is a key aspect of its pharmacological profile, suggesting a potentially stronger effect on peripheral systems than on the central nervous system, at least in terms of receptor binding.[12]

Binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Receptor Binding Affinity (Ki) Selectivity Ratio (CB1 Ki / CB2 Ki)
Cannabinoid Receptor 1 (CB1)150 nM[1]~83x
Cannabinoid Receptor 2 (CB2)1.8 nM[1]
Table 1: UR-144 Cannabinoid Receptor Binding Affinity. Data indicates a strong and preferential binding to the CB2 receptor.
Functional Activity and Potency

While binding affinity describes how well a ligand binds to a receptor, functional activity describes the cellular response initiated by that binding. UR-144 acts as a full agonist at both CB1 and CB2 receptors.[1]

Functional potency is measured by the half-maximal effective concentration (EC50), the concentration of a drug that induces a response halfway between the baseline and maximum.

Receptor Functional Potency (EC50)
Human CB1 Receptor421 nM[1]
Human CB2 Receptor72 nM[1]
Table 2: UR-144 Functional Potency. The lower EC50 value for the CB2 receptor confirms that UR-144 is more potent in activating this receptor subtype.

It is noteworthy that some metabolites of UR-144, including the N-(5-hydroxypentyl) metabolite, have been shown to be more potent at the CB2 receptors than the parent compound itself.[13] Furthermore, thermal degradation of UR-144, which can occur during smoking, can produce a degradant with a four-fold higher agonist activity at the CB1 receptor, potentially increasing its psychological effects.[14][15]

Section 3: Molecular Mechanism - Signal Transduction Pathways

As a CB1/CB2 receptor agonist, UR-144 initiates a cascade of intracellular events upon binding. The canonical pathway for these receptors involves coupling to the inhibitory G-protein, Gαi/o.

Causality of the Signaling Cascade:

  • Ligand Binding & Receptor Activation: UR-144 binds to the orthosteric site of the CB1 or CB2 receptor, inducing a conformational change.

  • G-Protein Coupling: This conformational change facilitates the coupling of an intracellular Gαi/o protein to the receptor. The G-protein releases its bound GDP and binds GTP, causing the dissociation of the Gα subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP: Adenylyl cyclase is responsible for converting ATP into cyclic AMP (cAMP), a crucial second messenger. Its inhibition leads to a decrease in intracellular cAMP levels.

  • Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates gene transcription and the activity of numerous cellular proteins.

This primary signaling pathway is responsible for many of the classic cannabinoid effects.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UR144 UR-144 Receptor CB1 / CB2 Receptor UR144->Receptor Binds G_Protein Gαi/βγ (Inactive) Receptor->G_Protein Activates G_Alpha Gαi-GTP (Active) G_Protein->G_Alpha Dissociates G_BetaGamma Gβγ G_Protein->G_BetaGamma Dissociates AC Adenylyl Cyclase G_Alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA (Inactive) cAMP->PKA Activates PKA_active PKA (Active) PKA->PKA_active Response Cellular Response (e.g., altered gene expression) PKA_active->Response

Caption: Canonical Gαi-coupled signaling pathway for CB1/CB2 receptors.

Section 4: Experimental Protocols for Mechanistic Elucidation

To determine the binding affinity and functional potency of compounds like UR-144, specific, validated in-vitro assays are required. The following protocols represent standard methodologies in cannabinoid research.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of UR-144 for CB1 and CB2 receptors.

Principle: This assay measures the ability of a non-labeled ligand (UR-144) to compete with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to receptors in a cell membrane preparation. The concentration of UR-144 that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing either human CB1 or CB2 receptors.

    • Harvest cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂).

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in TME buffer and determine protein concentration via a Bradford or BCA assay. Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine in order:

      • Assay Buffer (TME with 5% BSA).

      • Increasing concentrations of UR-144 (the competitor).

      • A fixed concentration of [³H]CP-55,940 (the radioligand), typically at its Kd concentration.

      • Cell membrane preparation (e.g., 20-40 µg protein per well).

    • Controls:

      • Total Binding: Radioligand + Membranes (no competitor).

      • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known potent cannabinoid agonist (e.g., 10 µM WIN-55,212-2).

  • Incubation & Termination:

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. Wash filters rapidly with ice-cold wash buffer.

  • Data Analysis:

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Quantify radioactivity using a scintillation counter (counts per minute, CPM).

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of UR-144.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare CB1/CB2 Membranes Combine Combine Reagents in 96-well Plate Membranes->Combine Reagents Prepare Radioligand, Competitor (UR-144), and Buffers Reagents->Combine Incubate Incubate at 30°C for 90 min Combine->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Calculate Calculate IC50 (Non-linear Regression) Count->Calculate Ki Calculate Ki (Cheng-Prusoff) Calculate->Ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol: cAMP Inhibition Assay

Objective: To determine the functional potency (EC50) of UR-144 as an agonist at CB1/CB2 receptors.

Principle: This assay measures the ability of an agonist to inhibit the production of cAMP. Cells expressing the Gαi-coupled CB1 or CB2 receptor are stimulated with forskolin (an adenylyl cyclase activator) to produce cAMP. An agonist will counteract this effect, leading to a dose-dependent decrease in cAMP levels, which can be quantified using methods like HTRF or LANCE.[13]

Methodology:

  • Cell Preparation:

    • Culture CHO or HEK293 cells stably expressing either human CB1 or CB2 receptors.

    • Harvest cells and resuspend in stimulation buffer to the desired density.

  • Assay Procedure:

    • In a 384-well plate, add:

      • Increasing concentrations of UR-144.

      • A fixed concentration of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Pre-incubate for 15 minutes at room temperature.

    • Add a fixed concentration of Forskolin to all wells (except negative control) to stimulate adenylyl cyclase.

    • Add the cell suspension to all wells.

    • Controls:

      • Negative Control: Cells only (basal cAMP).

      • Positive Control (0% Inhibition): Cells + Forskolin (maximum cAMP).

  • Incubation & Lysis:

    • Incubate the plate for 30-60 minutes at 37°C.

    • Lyse the cells and proceed with cAMP detection according to the manufacturer's protocol for the chosen assay kit (e.g., PerkinElmer LANCE Ultra cAMP kit).[13]

  • Data Analysis:

    • Read the plate on a compatible plate reader (e.g., HTRF-capable).

    • Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percentage of inhibition against the log concentration of UR-144.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

References

  • UR-144. Wikipedia.[Link]

  • Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. J-Stage.[Link]

  • Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences.[Link]

  • UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. PubMed.[Link]

  • "The mystery behind the apprehensions of the selective cannabinoid receptor type-2 agonist BZO-HEXOXIZID (MDA-19) as a drug of abuse ". Reddit.[Link]

  • Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed.[Link]

  • Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.[Link]

  • Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI.[Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

  • Cannabinoid CB1 and CB2 Receptor Signaling and Bias. PMC - NIH.[Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.[Link]

  • The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. ScienceDirect.[Link]

  • Binding Modes and Selectivity of Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) Receptor Ligands | Request PDF. ResearchGate.[Link]

  • Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists. PubMed.[Link]

  • Understanding Internal standards and how to choose them. Reddit.[Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.[Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

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Exploratory

The Synthetic Cannabinoid UR-144 and its Deuterated Analog: A Technical Guide to Pharmacological and Toxicological Evaluation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding UR-144 and the Role of Isotopic Labeling UR-144, chemically known as (1-pentylindol-3-yl)-(2,2,3,3-t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding UR-144 and the Role of Isotopic Labeling

UR-144, chemically known as (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid (SC) that has been identified in recreational herbal mixtures and has been subject to legal control in numerous jurisdictions, including being classified as a Schedule I substance in the United States.[1] Developed initially by Abbott Laboratories, it acts as a potent agonist at cannabinoid receptors, exhibiting a distinct selectivity profile that has made it a compound of interest in both forensic toxicology and pharmacological research.

This guide provides a comprehensive overview of the pharmacology and toxicology of UR-144. It also elucidates the critical role of its deuterated metabolite analog, UR-144 N-(5-Hydroxypentyl)-d5 . It is crucial to understand that the deuterated form is not intended for pharmacological activity but serves as an indispensable analytical tool. Deuterium-labeled internal standards are chemically identical to their non-deuterated counterparts but have a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[2] This mass difference allows for precise quantification in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) by correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy of experimental data.[2][3] Therefore, the pharmacological and toxicological properties discussed herein pertain to the parent compound, UR-144, and its primary metabolites, with UR-144 N-(5-Hydroxypentyl)-d5 being the benchmark for their accurate measurement.

Part 1: Pharmacology of UR-144

The pharmacological effects of UR-144, like other synthetic cannabinoids, are mediated through its interaction with the endocannabinoid system, primarily the cannabinoid receptors type 1 (CB1) and type 2 (CB2).[4] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, modulate various physiological processes.[5]

Mechanism of Action and Receptor Binding

UR-144 is a full agonist at the CB2 receptor and a partial agonist at the CB1 receptor. The CB1 receptors are predominantly located in the central nervous system and are responsible for the psychoactive effects associated with cannabinoids.[6] In contrast, CB2 receptors are primarily found in the peripheral nervous system and immune cells, and their activation is linked to immunomodulatory and anti-inflammatory effects.[6]

UR-144 exhibits a significantly higher affinity for the CB2 receptor over the CB1 receptor.[7] This selectivity is a key aspect of its pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

ParameterCB1 ReceptorCB2 ReceptorSelectivity (CB1/CB2)Reference
Ki (nM) 1501.883x
EC50 (nM) 42172-

Table 1: Receptor Binding and Functional Activity of UR-144. Ki represents the binding affinity, and EC50 indicates the concentration for half-maximal effective response.

The functional consequence of this binding is the activation of intracellular signaling cascades. As a GPCR agonist, UR-144 binding to CB1 or CB2 receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.[5]

Cannabinoid Receptor Signaling Pathway UR144 UR-144 CB1R CB1 Receptor UR144->CB1R Binds CB2R CB2 Receptor UR144->CB2R Binds (High Affinity) G_protein Gi/o Protein CB1R->G_protein Activates CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates IonChannels Ion Channels (e.g., K+, Ca2+) G_protein->IonChannels Modulates cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathway of UR-144 upon binding to cannabinoid receptors.

Pharmacokinetics and Metabolism

UR-144 is extensively metabolized in the body, primarily through oxidation of its alkyl side-chain.[4][8] The parent compound is often found in low concentrations or is entirely absent in urine samples, making the detection of its metabolites crucial for forensic and clinical analysis.[4] The major metabolic transformations include hydroxylation, carboxylation, and N-dealkylation.[8][9]

One of the prominent metabolic pathways is the hydroxylation of the N-pentyl chain, leading to the formation of various hydroxylated metabolites, including UR-144 N-(5-hydroxypentyl) .[6] This metabolite can be further oxidized to form the corresponding carboxylic acid, UR-144 N-pentanoic acid.[10] Studies have shown that some of these metabolites, such as the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites, retain significant activity and can be more potent at the CB2 receptor than the parent compound.[6] Conversely, the N-pentanoic acid metabolite shows significantly lower to no activity at cannabinoid receptors.[6][11]

Part 2: Toxicology of UR-144

The use of synthetic cannabinoids like UR-144 is associated with a range of adverse health effects, which are often more severe and unpredictable than those of cannabis.[12] This increased toxicity is attributed to their higher potency and their action as full agonists at cannabinoid receptors, in contrast to THC which is a partial agonist.[10]

Reported Adverse Effects and Toxicity Profile

Case reports from human intoxications have documented a wide array of symptoms following UR-144 use. These range from mild to life-threatening and underscore the significant public health risk posed by this compound.

Symptom CategoryObserved EffectsReference(s)
Neurological Slurred speech, poor coordination, agitation, hallucinations, seizures, convulsions, loss of consciousness.[7]
Cardiovascular Tachycardia (increased heart rate), increased blood pressure.[7][9]
Ocular Dilated or narrow pupils, abnormal pupillary reaction, redness of the conjunctiva.[7]
Psychological Cheerful behavior, euphoria, paranoia, anxiety.[7]

Table 2: Summary of Toxicological Effects of UR-144 in Humans.

In vitro studies have further explored the cytotoxic potential of UR-144. Research on human neuroblastoma cells (SH-SY5Y) indicated that while UR-144 did not cause significant cell death at lower concentrations, it did induce some cytotoxicity at higher concentrations.[13] Another study on cardiomyoblasts suggested that UR-144 can induce autophagic and necrotic cell death, potentially through mechanisms involving elevated cytoplasmic calcium levels.[14]

Part 3: Experimental Protocols and Methodologies

To ensure the scientific integrity of research on UR-144 and its analogs, standardized and validated experimental protocols are essential. The following sections provide an overview of a key in vitro assay for toxicological assessment and a workflow for its implementation.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., SH-SY5Y for neurotoxicity, H9c2 for cardiotoxicity) in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment:

    • Prepare a stock solution of UR-144 in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of UR-144 in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of UR-144. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

  • Incubation:

    • Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[16]

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][16]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the log of the UR-144 concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Toxicology Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., SH-SY5Y) CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep 2. UR-144 Serial Dilution Treatment 4. Treat Cells with UR-144 CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation MTT_Add 6. Add MTT Reagent Incubation->MTT_Add Formazan 7. Incubate (2-4h) for Formazan Formation MTT_Add->Formazan Solubilize 8. Solubilize Crystals (DMSO) Formazan->Solubilize Readout 9. Measure Absorbance (Plate Reader) Solubilize->Readout Analysis 10. Calculate % Viability & IC50 Readout->Analysis

Caption: Experimental workflow for assessing the cytotoxicity of UR-144.

Conclusion

UR-144 is a potent synthetic cannabinoid with high affinity for the CB2 receptor and a complex toxicological profile characterized by significant adverse effects. Its primary metabolite, UR-144 N-(5-hydroxypentyl), retains biological activity, making the study of its pharmacology and toxicology essential. The deuterated analog, UR-144 N-(5-Hydroxypentyl)-d5, serves as a critical internal standard, enabling the accurate quantification required for rigorous scientific investigation and forensic analysis. A thorough understanding of the distinct roles of these compounds, grounded in robust experimental methodologies, is paramount for researchers and drug development professionals working to address the challenges posed by the evolving landscape of synthetic cannabinoids.

References

  • UR-144 - Wikipedia. Available at: [Link]

  • Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - Taylor & Francis Online. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

  • Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants - Marshall University. Available at: [Link]

  • Synthetic cannabinoids - Wikipedia. Available at: [Link]

  • Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - OPUS at UTS. Available at: [Link]

  • Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - MDPI. Available at: [Link]

  • Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans | Request PDF - ResearchGate. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available at: [Link]

  • Synthetic Cannabinoids: A Pharmacological and Toxicological Overview - Annual Reviews. Available at: [Link]

  • The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. Available at: [Link]

  • (PDF) Assay of CB1 Receptor Binding - ResearchGate. Available at: [Link]

  • Activity-Based Detection of Consumption of Synthetic Cannabinoids in Authentic Urine Samples Using a Stable Cannabinoid Reporter - SciSpace. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]

  • Cannabinoid Receptor Binding and Assay Tools - Celtarys Research. Available at: [Link]

  • Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Available at: [Link]

  • Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1) - BMG Labtech. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Available at: [Link]

  • (PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry - ResearchGate. Available at: [Link]

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Foundational

Technical Guide: UR-144 N-(5-Hydroxypentyl) Metabolic Pathway &amp; Analytical Quantitation via Deuterated Internal Standard (d5)

Executive Summary UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid of the indolylalkylamine class.[1] Unlike Δ9-THC, UR-144 acts as a full agonist at the CB2 receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid of the indolylalkylamine class.[1] Unlike Δ9-THC, UR-144 acts as a full agonist at the CB2 receptor with significant affinity for CB1. Upon ingestion, the parent compound undergoes rapid and extensive biotransformation, rendering it nearly undetectable in urine.

The N-(5-hydroxypentyl) metabolite is a primary Phase I oxidation product and a critical forensic biomarker. To accurately quantify this metabolite in biological matrices, laboratories utilize the UR-144 N-(5-hydroxypentyl)-d5 isotopolog as an Internal Standard (IS).

This guide details the biological metabolic cascade of UR-144, the specific utility of the d5-labeled standard in overcoming matrix effects, and a validated LC-MS/MS workflow for high-confidence quantitation.

Part 1: The Metabolic Cascade (Biological Pathway)

The metabolism of UR-144 is characterized by rapid oxidative functionalization (Phase I) followed by conjugation (Phase II). Understanding this pathway is essential for selecting the correct analytical targets.

Phase I Metabolism: Oxidative Functionalization

The primary metabolic driver is the Cytochrome P450 (CYP) enzyme system, predominantly CYP3A4 and CYP2C9 , with contributions from CYP1A2 and CYP2C19.

  • Terminal Hydroxylation: The alkyl chain at the N-1 position of the indole ring is the primary site of attack. Hydroxylation at the terminal carbon (omega position) yields UR-144 N-(5-hydroxypentyl) .

  • Pyrolysis Products: It is noted that thermal degradation (smoking) can produce ring-opened degradants, but the 5-hydroxy metabolite remains the stable biological marker of the parent drug.

Phase II Metabolism: Glucuronidation

Following formation, the N-(5-hydroxypentyl) metabolite is a substrate for UDP-glucuronosyltransferases (UGTs).

  • Conjugation: The newly formed hydroxyl group is conjugated with glucuronic acid to increase water solubility, facilitating renal excretion.

  • Clinical Relevance: In urine, the vast majority (>85%) of the metabolite exists as UR-144 N-(5-hydroxypentyl)-β-D-glucuronide . Therefore, direct analysis of urine without hydrolysis will result in false negatives or severe underestimation.

Pathway Visualization

The following diagram illustrates the biotransformation from parent drug to the excreted conjugate.

UR144_Metabolism Parent UR-144 (Parent Drug) CYP CYP450 Enzymes (CYP3A4, CYP2C9) Parent->CYP Oxidation Metabolite UR-144 N-(5-hydroxypentyl) (Target Analyte) CYP->Metabolite Terminal Hydroxylation UGT UGT Enzymes Metabolite->UGT Phase II Conjugation Conjugate UR-144 N-(5-OH)-Glucuronide (Excreted in Urine) UGT->Conjugate Glucuronidation

Figure 1: The metabolic pathway of UR-144 leading to the glucuronidated 5-hydroxy metabolite.

Part 2: The Role of the Deuterated Isotopolog (d5)

UR-144 N-(5-hydroxypentyl)-d5 is a stable isotope-labeled analog of the target metabolite. It contains five deuterium atoms, typically on the pentyl chain or the indole ring system, resulting in a mass shift of +5 Da.

Why Use the d5 Standard?

In LC-MS/MS analysis of complex matrices (urine/blood), "matrix effects" (ion suppression or enhancement) can alter the signal intensity of the target analyte.

  • Co-Elution: The d5 standard is chemically nearly identical to the non-labeled metabolite. It co-elutes (or elutes very close) to the target analyte.

  • Normalization: Any suppression affecting the target analyte also affects the d5 standard equally. By calculating the Area Ratio (Analyte Area / IS Area), the variation is mathematically corrected.

Specificity

The d5 standard allows for identification based on retention time matching. The retention time of the d5 analog is typically slightly shorter (by 0.02–0.05 min) than the non-deuterated analyte due to the deuterium isotope effect on lipophilicity, but they generally fall within the same retention window.

Part 3: Analytical Methodology & Protocol

Objective: Quantify UR-144 N-(5-hydroxypentyl) in human urine using the d5 internal standard.

Reagents & Standards
  • Target Standard: UR-144 N-(5-hydroxypentyl) metabolite (1 mg/mL in MeOH).

  • Internal Standard: UR-144 N-(5-hydroxypentyl)-d5 (100 µg/mL in MeOH).

  • Enzyme: β-Glucuronidase (recombinant or Helix pomatia).

  • Buffer: Acetate buffer (pH 5.0).

Step-by-Step Workflow
Step 1: Sample Hydrolysis (Critical)

Because the metabolite is glucuronidated (see Part 1.2), hydrolysis is mandatory to release the free 5-hydroxy form for detection.

  • Aliquot 200 µL of urine into a glass tube.

  • Add 50 µL of Internal Standard working solution (d5).

    • Note: Adding IS before hydrolysis controls for volumetric errors during the entire process.

  • Add 200 µL of β-Glucuronidase / Acetate Buffer mix.

  • Incubate at 60°C for 45-60 minutes .

  • Cool to room temperature.

Step 2: Extraction (Supported Liquid Extraction - SLE)
  • Dilute hydrolyzed sample with 200 µL of 0.1% Formic Acid in water.

  • Load sample onto a Supported Liquid Extraction (SLE+) cartridge.

  • Apply gentle vacuum/pressure to initiate absorption; wait 5 minutes.

  • Elute with 2 x 2.5 mL of Ethyl Acetate or MTBE.

  • Evaporate solvent to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (50:50 Water:MeOH).

Step 3: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

MRM Transitions (Table 1)

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
UR-144 N-(5-OH) 328.2144.1125.125 / 35
UR-144 N-(5-OH)-d5 333.2149.1130.125 / 35
Analytical Workflow Diagram

Analytical_Workflow Sample Patient Urine Sample (Contains Glucuronide) Spike Spike Internal Standard (UR-144 N-(5-OH)-d5) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase, 60°C) Spike->Hydrolysis Extraction Extraction (SLE/LLE) & Evaporation Hydrolysis->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Quantitation (Ratio: Analyte Area / d5 Area) LCMS->Data

Figure 2: Validated analytical workflow for the quantitation of UR-144 metabolites.

Part 4: Data Interpretation & Validation

Identification Criteria

To confirm a positive result, the sample must meet the following criteria relative to the d5 standard and calibrators:

  • Retention Time (RT): The analyte RT must be within ±2% of the calibrator RT.

  • Ion Ratio: The ratio of the Quantifier ion (144.1) to the Qualifier ion (125.1) must match the calibration standard within ±20%.

The XLR-11 Conundrum

Researchers must be aware of XLR-11 , a fluorinated analog of UR-144.[2]

  • Metabolic Overlap: XLR-11 metabolizes via defluorination to produce the exact same UR-144 N-(5-hydroxypentyl) metabolite.

  • Differentiation: To distinguish UR-144 intake from XLR-11 intake, one must look for the 2'-carboxy-XLR-11 metabolite. If only UR-144 metabolites are present, it is UR-144. If XLR-11 specific metabolites are also present, the source could be XLR-11 or a mixture.

Calibration

Construct a calibration curve using the ratio of the analyte peak area to the d5-IS peak area.

  • Linearity: Typically linear from 1 ng/mL to 100 ng/mL.

  • Weighting: 1/x or 1/x² weighting is recommended to improve accuracy at the lower limit of quantitation (LLOQ).

References

  • Sobolevsky, T., Prasolov, I., & Rodchenkov, G. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. Retrieved from [Link]

  • Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology. Retrieved from [Link]

  • Kavanagh, P., et al. (2013).[3] The metabolism of the synthetic cannabinoid UR-144.[1][2][4][5][6][7][8] Drug Testing and Analysis. Retrieved from [Link]

  • Adamowicz, P., & Tokarczyk, B. (2016). Simple and rapid screening procedure for 143 synthetic cannabinoids in blood and urine by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Cannabinoid Receptor Binding Affinity of UR-144 N-(5-Hydroxypentyl)-d5

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the cannabinoid receptor binding affinity of UR-144 N-(5-hydroxypentyl)-d5, a deuterated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the cannabinoid receptor binding affinity of UR-144 N-(5-hydroxypentyl)-d5, a deuterated metabolite of the synthetic cannabinoid UR-144. This document synthesizes available data on the parent compound and its primary metabolite to project the binding characteristics of the deuterated analogue. It delves into the underlying principles of cannabinoid receptor binding, offers a detailed, field-proven protocol for determining binding affinity via competitive radioligand displacement assays, and explores the downstream signaling sequelae of receptor activation. This guide is intended to serve as a vital resource for researchers in pharmacology, toxicology, and medicinal chemistry, providing the foundational knowledge and practical methodologies necessary to investigate this and similar compounds.

Introduction: The Evolving Landscape of Synthetic Cannabinoids

The emergence of synthetic cannabinoids (SCs) represents a significant challenge and area of interest in both public health and pharmacological research. These compounds, often designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, frequently exhibit unique and potent pharmacological profiles. UR-144, or (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid developed by Abbott Laboratories that demonstrates a notable selectivity for the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1)[1]. This selectivity has made it a compound of interest for investigating the therapeutic potential of CB2 receptor modulation, which is implicated in inflammatory and immune responses, while minimizing the psychoactive effects associated with CB1 receptor activation.

Upon administration, UR-144 is extensively metabolized in vivo. One of its primary phase I metabolites is UR-144 N-(5-hydroxypentyl), formed by hydroxylation of the N-pentyl chain[2]. This metabolite is of significant interest as metabolic transformation can dramatically alter the pharmacological activity of a parent compound. Furthermore, the use of deuterated analogues, such as UR-144 N-(5-hydroxypentyl)-d5, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to investigate metabolic pathways and enhance analytical detection[3]. While deuteration is not expected to significantly alter the intrinsic binding affinity, empirical validation is crucial. This guide will focus on the binding affinity of this deuterated metabolite, drawing upon data from its parent compound and non-deuterated counterpart to provide a comprehensive profile.

Cannabinoid Receptors: Key Targets in the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in regulating a myriad of physiological processes. Its primary components are the cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The two most well-characterized cannabinoid receptors are CB1 and CB2.

  • Cannabinoid Receptor 1 (CB1): Primarily expressed in the central nervous system (CNS), particularly in the brain, CB1 receptors are responsible for the psychoactive effects of cannabinoids. They are also found in various peripheral tissues.

  • Cannabinoid Receptor 2 (CB2): Predominantly located in the periphery, particularly in immune cells and tissues, CB2 receptors are key modulators of inflammatory and immune responses.

Both CB1 and CB2 are G-protein coupled receptors (GPCRs), and their activation initiates a cascade of intracellular signaling events.

Binding Affinity Profile of UR-144 and its N-(5-Hydroxypentyl) Metabolite

Binding affinity is a critical parameter in pharmacology, quantifying the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

CompoundReceptorKi (nM)EC50 (ng/mL)Potency vs. UR-144 at CB2
UR-144 CB1150[1]8.5[4]-
CB21.8[1]3.6[4]-
UR-144 N-(5-hydroxypentyl) metabolite CB1Data not available11[4]-
CB2Data not available0.62[4]More Potent

Analysis and Interpretation:

  • UR-144 exhibits a significant selectivity for the CB2 receptor, with a Ki value approximately 83-fold lower than that for the CB1 receptor[1]. This confirms its classification as a CB2-selective agonist.

  • The N-(5-hydroxypentyl) metabolite of UR-144 demonstrates enhanced potency at the CB2 receptor compared to the parent compound, as indicated by its lower EC50 value of 0.62 ng/mL versus 3.6 ng/mL for UR-144[4]. EC50 values represent the concentration of a drug that gives half-maximal response, and while not a direct measure of binding affinity, a lower EC50 often correlates with higher affinity and/or efficacy.

  • The effect of deuteration on the pentyl chain is generally not expected to significantly alter the binding affinity. The primary purpose of deuteration in this context is typically for use as an internal standard in analytical methods or to probe metabolic pathways. The subtle increase in mass and potential minor changes in lipophilicity are unlikely to have a profound impact on the key pharmacophoric interactions with the receptor binding pocket. Therefore, it is reasonable to hypothesize that UR-144 N-(5-hydroxypentyl)-d5 possesses a high affinity for the CB2 receptor, likely in the low nanomolar range, and a significantly lower affinity for the CB1 receptor.

Experimental Protocol: Determination of Cannabinoid Receptor Binding Affinity via Radioligand Displacement Assay

The "gold standard" for determining the binding affinity (Ki) of an unlabeled compound is the competitive radioligand displacement assay. This method measures the ability of a test compound to compete with a radiolabeled ligand of known high affinity for binding to the receptor.

Principle of the Assay

The assay relies on the principle of competitive binding. A constant concentration of a high-affinity radioligand (e.g., [³H]CP55,940) is incubated with a preparation of cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2). Increasing concentrations of the unlabeled test compound (UR-144 N-(5-hydroxypentyl)-d5) are then added. The test compound will compete with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Step-by-Step Methodology

Materials and Reagents:

  • Test Compound: UR-144 N-(5-hydroxypentyl)-d5

  • Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist)

  • Receptor Source: Commercially available cell membranes from HEK-293 or CHO cells stably transfected with human CB1 or CB2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4.

  • Non-specific Binding (NSB) Determinate: A high concentration of a known non-radioactive cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Vacuum filtration manifold

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound (UR-144 N-(5-hydroxypentyl)-d5) in assay buffer. Prepare the radioligand solution at a concentration near its Kd value.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding (TB): Assay buffer, receptor membranes, and radioligand.

    • Non-specific Binding (NSB): Assay buffer, receptor membranes, radioligand, and a high concentration of the NSB determinate.

    • Test Compound Wells: Assay buffer, receptor membranes, radioligand, and varying concentrations of UR-144 N-(5-hydroxypentyl)-d5.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding (TB).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where:

      • IC50 is the experimentally determined half-maximal inhibitory concentration of the test compound.

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Receptor Membranes prep_plates Prepare 96-well Plates: - Total Binding (TB) - Non-specific Binding (NSB) - Test Compound Wells prep_reagents->prep_plates incubation Incubation (30°C, 60-90 min) prep_plates->incubation filtration Vacuum Filtration (Separate bound from unbound) incubation->filtration washing Wash Filters (Remove non-specific binding) filtration->washing counting Liquid Scintillation Counting (Quantify radioactivity) washing->counting calc_ic50 Calculate IC50 (Non-linear regression) counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Radioligand Displacement Assay Workflow.

Downstream Signaling Pathways of Cannabinoid Receptors

Activation of CB1 and CB2 receptors by an agonist like UR-144 N-(5-hydroxypentyl)-d5 initiates a cascade of intracellular signaling events. Both receptors primarily couple to inhibitory G-proteins (Gi/o).

CB1 Receptor Signaling

Upon activation, the Gi/o protein associated with the CB1 receptor dissociates into its Gαi/o and Gβγ subunits, leading to:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. This includes the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also lead to the stimulation of the MAPK/ERK pathway, which is involved in regulating cell growth, differentiation, and survival.

CB1_Signaling CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Gαi/o inhibits Ca_Channel Ca²⁺ Channel (N, P/Q-type) Gi->Ca_Channel Gβγ inhibits K_Channel GIRK K⁺ Channel Gi->K_Channel Gβγ activates MAPK MAPK/ERK Pathway Gi->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Ca_Channel->Cellular_Response K_Channel->Cellular_Response MAPK->Cellular_Response

Caption: CB1 Receptor Downstream Signaling Cascade.

CB2 Receptor Signaling

Similar to CB1, the CB2 receptor also couples to Gi/o proteins, leading to:

  • Inhibition of Adenylyl Cyclase: This is a primary and well-established signaling pathway for CB2 receptors, resulting in decreased cAMP levels.

  • Activation of MAPK Pathway: CB2 receptor activation is also known to stimulate the MAPK/ERK pathway, which plays a significant role in mediating the immunomodulatory effects of CB2 agonists.

  • Modulation of Other Kinases: CB2 receptor signaling can also involve other kinase pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is implicated in cell survival and proliferation.

CB2_Signaling CB2 CB2 Receptor Gi Gi/o Protein CB2->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Gαi/o inhibits MAPK MAPK/ERK Pathway Gi->MAPK activates PI3K PI3K/Akt Pathway Gi->PI3K activates cAMP cAMP AC->cAMP produces Immune_Response Modulation of Immune Response cAMP->Immune_Response MAPK->Immune_Response PI3K->Immune_Response

Sources

Exploratory

Introduction: The Scientific Context of UR-144 and the Significance of its Deuterated Metabolite

An In-Depth Technical Guide to the Preclinical In Vivo Assessment of UR-144 N-(5-Hydroxypentyl)-d5 Foreword for the Research Professional: This document serves as a comprehensive technical guide for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical In Vivo Assessment of UR-144 N-(5-Hydroxypentyl)-d5

Foreword for the Research Professional: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the in vivo effects of UR-144 N-(5-Hydroxypentyl)-d5. As a deuterated analog of a primary metabolite of the synthetic cannabinoid UR-144, this compound warrants rigorous preclinical evaluation to characterize its pharmacokinetic and pharmacodynamic profile. This guide provides a foundational understanding of UR-144, the scientific rationale for studying its deuterated metabolite, and detailed methodologies for its in vivo assessment.

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that has been identified in recreational products.[1][2] It functions as a cannabinoid receptor agonist, exhibiting a higher affinity for the peripheral CB2 receptor than the central CB1 receptor.[3][4] Like many synthetic cannabinoids, UR-144 mimics some of the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][3] However, its use has been associated with a range of adverse effects, indicating a complex pharmacological profile.[1][2][5]

The metabolism of UR-144 is extensive, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] One of the expected phase I metabolites is UR-144 N-(5-hydroxypentyl), formed by hydroxylation of the pentyl chain.[6] The introduction of deuterium atoms at specific positions on this metabolite, creating UR-144 N-(5-Hydroxypentyl)-d5, is a strategic chemical modification. Deuteration is a common tactic in drug development to enhance metabolic stability by strengthening the carbon-hydrogen bonds, thereby slowing the rate of metabolism. This can lead to an increased half-life, prolonged exposure, and potentially altered pharmacodynamic effects. Therefore, a thorough in vivo investigation of UR-144 N-(5-Hydroxypentyl)-d5 is crucial to understand its unique biological activity and safety profile.

Known In Vivo Effects of the Parent Compound: UR-144

A comprehensive understanding of the parent compound, UR-144, is fundamental to predicting and evaluating the effects of its deuterated metabolite.

Cardiovascular Effects

In human users, UR-144 has been observed to cause an increase in both systolic and diastolic blood pressure, as well as tachycardia (an elevated heart rate).[1][7] In rats, administration of UR-144 has been shown to induce bradycardia (a slowed heart rate).[8] In vitro studies on cardiomyoblasts have suggested that UR-144 can induce cytotoxicity through mechanisms involving elevated cytoplasmic calcium levels and DAPK1 activation, potentially leading to cardiotoxic events at high doses.[9]

Neurological and Behavioral Effects

Case reports from human exposures to UR-144 have documented a wide array of neurological and behavioral symptoms.[1][2][5] These include:

  • Commonly Observed: Slurred speech, dilated pupils, poor coordination, and a staggering gait.[1][2][5]

  • Less Frequently Observed: Euphoria, agitation, hallucinations, seizures, convulsions, and loss of consciousness.[1][2][5]

In mice, a thermal degradant of UR-144, which exhibits a higher affinity for the CB1 receptor, has been shown to augment hypothermic and akinetic (reduced movement) actions.[10]

Other Physiological Effects

In rats, UR-144 has been noted to induce hypothermia at a dose of 10 mg/kg.[8]

Postulated In Vivo Effects of UR-144 N-(5-Hydroxypentyl)-d5: A Mechanistic Perspective

The in vivo effects of UR-144 N-(5-Hydroxypentyl)-d5 are anticipated to be qualitatively similar to its non-deuterated counterpart and the parent compound, UR-144, as it will likely interact with the same cannabinoid receptors. However, the key difference will lie in its pharmacokinetic profile.

The Deuterium Effect: The presence of deuterium atoms on the N-(5-hydroxypentyl) chain is expected to slow down its subsequent metabolism. This could lead to:

  • Increased Half-Life: The metabolite may persist in the bloodstream for a longer duration.

  • Higher Peak Plasma Concentrations (Cmax): A slower clearance rate could result in higher peak concentrations after administration.

  • Prolonged Target Engagement: A longer half-life would mean that the compound interacts with CB1 and CB2 receptors for an extended period.

Consequently, the pharmacodynamic effects of UR-144 N-(5-Hydroxypentyl)-d5 may be more pronounced or of a longer duration compared to the non-deuterated metabolite. This could translate to more significant cardiovascular and neurological effects.

Preclinical In Vivo Evaluation of UR-144 N-(5-Hydroxypentyl)-d5: A Step-by-Step Methodological Guide

A tiered approach to the in vivo evaluation of this compound in a rodent model (e.g., Sprague-Dawley rats) is recommended.

Preliminary Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per dose group).

  • Compound Administration: Administer UR-144 N-(5-Hydroxypentyl)-d5 via a relevant route (e.g., intravenous, intraperitoneal, or oral gavage) in a suitable vehicle.

  • Dose Escalation: Start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent groups until signs of toxicity are observed. Include a vehicle control group.

  • Clinical Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) for up to 14 days. Observations should include changes in behavior, posture, gait, and physiological responses.

  • Body Weight: Record body weight prior to dosing and at regular intervals throughout the study.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any macroscopic abnormalities in organs and tissues.

Comprehensive Cardiovascular Safety Pharmacology Study

Objective: To assess the effects of UR-144 N-(5-Hydroxypentyl)-d5 on cardiovascular parameters.

Protocol:

  • Animal Model: Telemeterized male Sprague-Dawley rats (n=6-8 per group).

  • Surgical Implantation: Surgically implant telemetry transmitters for the continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate. Allow for a sufficient recovery period (e.g., 7-10 days).

  • Compound Administration: Administer single doses of UR-144 N-(5-Hydroxypentyl)-d5 at three ascending dose levels (based on the acute toxicity study), along with a vehicle control.

  • Data Collection: Continuously record cardiovascular data for at least 24 hours post-dose.

  • Data Analysis: Analyze the data for changes in heart rate, systolic and diastolic blood pressure, and ECG intervals (e.g., PR, QRS, QT).

Neurological and Behavioral Assessment

Objective: To evaluate the effects of UR-144 N-(5-Hydroxypentyl)-d5 on central nervous system function and behavior.

Protocol:

  • Animal Model: Male Swiss Webster mice or Sprague-Dawley rats (n=8-10 per group).

  • Functional Observational Battery (FOB): Perform a comprehensive FOB before and at multiple time points after compound administration. The FOB should assess:

    • Behavioral: Alertness, arousal, stereotypy, and unusual behaviors.

    • Autonomic: Piloerection, salivation, and changes in body temperature.

    • Neuromuscular: Gait, posture, muscle tone, and motor activity.

  • Motor Activity: Quantify locomotor activity using automated activity chambers.

  • Body Temperature: Measure core body temperature at regular intervals.

Data Presentation and Visualization

Quantitative Data Summary
ParameterSpeciesEffect of UR-144Citation
Blood PressureHumanIncrease in systolic and diastolic[1][7]
Heart RateHumanTachycardia (Increased)[1][7]
Heart RateRatBradycardia (Decreased)[8]
Body TemperatureRatHypothermia[8]
CB1 Receptor EC50Human421 nM[8]
CB2 Receptor EC50Human72 nM[8]
Visualizing the Metabolic Pathway and Experimental Workflow

cluster_0 Metabolic Pathway UR-144 UR-144 UR-144_Metabolite UR-144 N-(5-hydroxypentyl) UR-144->UR-144_Metabolite CYP3A4 (Hydroxylation) Deuterated_Metabolite UR-144 N-(5-Hydroxypentyl)-d5 UR-144_Metabolite->Deuterated_Metabolite Isotopic Labeling

Caption: Metabolic conversion of UR-144 and the position of its deuterated analog.

cluster_1 In Vivo Experimental Workflow Dose_Range Acute Toxicity & Dose-Range Finding Cardio_Safety Cardiovascular Safety Pharmacology Dose_Range->Cardio_Safety Neuro_Behavior Neurological & Behavioral Assessment Dose_Range->Neuro_Behavior Data_Analysis Data Analysis & Reporting Cardio_Safety->Data_Analysis Neuro_Behavior->Data_Analysis

Caption: A tiered workflow for the in vivo evaluation of UR-144 N-(5-Hydroxypentyl)-d5.

Conclusion: A Path Forward for Understanding UR-144 N-(5-Hydroxypentyl)-d5

While the existing literature on UR-144 provides a solid foundation, dedicated in vivo studies on UR-144 N-(5-Hydroxypentyl)-d5 are imperative. The potential for altered pharmacokinetics due to deuteration necessitates a thorough investigation of its cardiovascular, neurological, and overall physiological effects. The methodologies outlined in this guide provide a robust framework for such a preclinical evaluation, ensuring a comprehensive understanding of the compound's safety and pharmacological profile. This knowledge is essential for making informed decisions in the context of drug development and for understanding the potential impact of this novel compound.

References

  • Perez, P., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Journal of Clinical Medicine, 10(6), 1304. [Link]

  • Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). UR-144. In Wikipedia. Retrieved February 9, 2026, from [Link]

  • Al-Haj, M. A., et al. (2025). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 50(1), 1-10. [Link]

  • Akar, M., et al. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56-64. [Link]

  • Abdin, A. Y., et al. (2025). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells. TR Dizin. [Link]

  • Kusano, K., et al. (2018). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Pharmacological Sciences, 138(3), 220-222. [Link]

  • Adamowicz, P., & Lechowicz, W. (2017). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases. Forensic Science International, 273, e1-e6. [Link]

  • Pichini, S., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Apollo - University of Cambridge Repository. [Link]

  • Adamowicz, P., & Lechowicz, W. (2017). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases. Forensic Science International, 273, e1-e6. [Link]

  • Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. [Link]

  • Center for Forensic Science Research and Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. CFSRE. [Link]

Sources

Foundational

"UR-144 N-(5-Hydroxypentyl)-d5" stability and degradation products

An In-Depth Technical Guide to the Stability and Degradation of UR-144 and its Deuterated Analog, UR-144 N-(5-Hydroxypentyl)-d5 Authored by a Senior Application Scientist Foreword: The Criticality of Understanding Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Degradation of UR-144 and its Deuterated Analog, UR-144 N-(5-Hydroxypentyl)-d5

Authored by a Senior Application Scientist

Foreword: The Criticality of Understanding Synthetic Cannabinoid Stability

In the ever-evolving landscape of novel psychoactive substances (NPS), synthetic cannabinoids like UR-144 present significant challenges to the forensic, toxicological, and drug development communities. The inherent instability of these molecules under various conditions—be it thermal stress during consumption or metabolic processes in the body—necessitates a profound understanding of their degradation pathways and the resulting products. This guide provides a comprehensive technical overview of the stability and degradation of UR-144 and introduces the pivotal role of its deuterated analog, UR-144 N-(5-Hydroxypentyl)-d5, in achieving analytical accuracy. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for robust and reliable analysis.

UR-144: A Profile of a Synthetic Cannabinoid

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that has been identified in numerous herbal incense products.[1] Like many of its counterparts, UR-144 is designed to mimic the effects of Δ9-tetrahydrocannabinol (THC) by acting as an agonist at the cannabinoid receptors, CB1 and CB2.[2] However, its chemical structure and metabolic fate differ significantly from THC, leading to a unique toxicological and pharmacological profile. A crucial aspect of this profile is its susceptibility to degradation, which can alter its biological activity.

The Advent of Deuterated Internal Standards: The Case for UR-144 N-(5-Hydroxypentyl)-d5

Quantitative analysis of UR-144 and its metabolites in biological matrices is fraught with challenges, including matrix effects and variability in sample preparation. To surmount these obstacles, stable isotope-labeled internal standards are indispensable. UR-144 N-(5-Hydroxypentyl)-d5, a deuterated version of a major UR-144 metabolite, serves this purpose.[3] Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus correcting for analytical variability.[4][5] The stability of this deuterated standard is presumed to mirror its non-deuterated counterpart, a critical assumption for its use in validated analytical methods.

Degradation Pathways of UR-144: Beyond the Parent Compound

The stability of UR-144 is a multifaceted issue, with thermal and chemical degradation pathways playing significant roles in the alteration of the parent molecule.

Thermal Degradation: The Pyrolytic Transformation

One of the most significant degradation pathways for UR-144 is pyrolysis, which occurs when the compound is heated, as in the common practice of smoking herbal blends containing it.[6] This thermal stress induces a rearrangement of the tetramethylcyclopropyl ring, leading to the formation of a ring-opened isomer, often termed the "UR-144 degradant".[6][7]

This transformation is not merely a chemical curiosity; the resulting degradant exhibits a significantly higher affinity for the CB1 receptor and more potent in vivo cannabimimetic effects compared to the parent UR-144.[6][7][8] This underscores the importance of considering degradation products when assessing the psychoactive and toxicological effects of UR-144.

UR144 UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) Degradant UR-144 Degradant (Ring-Opened Isomer) UR144->Degradant Heat (Pyrolysis)

Caption: Thermal Degradation Pathway of UR-144.

Chemical Degradation: Hydrolytic Instability

UR-144 has also been noted to be susceptible to hydrolysis in acidic media.[9] This is a critical consideration during the development of analytical methods, particularly in sample preparation steps that may involve acidic conditions for the extraction or derivatization of the analyte. The lability of the amide bond in the UR-144 structure is the likely site of this hydrolytic cleavage.

The Metabolic Maze: Biotransformation of UR-144

Following administration, UR-144 undergoes extensive and rapid metabolism, to the extent that the parent compound is often undetectable in blood and urine samples.[2][10] The metabolic pathways are diverse and primarily involve enzymatic modifications to increase the water solubility of the compound and facilitate its excretion.

The primary metabolic routes for UR-144 include:

  • Hydroxylation: The addition of hydroxyl (-OH) groups is a common metabolic transformation. For UR-144, this can occur at various positions on the N-pentyl side chain, leading to metabolites such as N-(2-hydroxypentyl), N-(4-hydroxypentyl), and the major metabolite, N-(5-hydroxypentyl) UR-144.[3] Dihydroxylated and trihydroxylated metabolites have also been identified.[11][12]

  • Oxidation: Further oxidation of the hydroxylated metabolites can occur, leading to the formation of aldehydes, ketones, and carboxylic acids.[11] The N-pentanoic acid metabolite is a notable example.[13]

  • N-Dealkylation: Cleavage of the N-pentyl side chain can also occur, resulting in a despentyl-UR-144 metabolite.[11][14]

The multitude of metabolites produced complicates toxicological analysis, as many of these metabolites may also possess pharmacological activity.[3]

UR144 UR-144 Hydroxylated Hydroxylated Metabolites (e.g., N-(5-Hydroxypentyl)-UR-144) UR144->Hydroxylated Hydroxylation Dealkylated N-Dealkylated Metabolite UR144->Dealkylated N-Dealkylation Oxidized Oxidized Metabolites (e.g., N-pentanoic acid metabolite) Hydroxylated->Oxidized Oxidation

Caption: Major Metabolic Pathways of UR-144.

Stability in Biological Matrices: A Critical Consideration for Forensic Analysis

The stability of UR-144 and its metabolites in biological specimens is of paramount importance for the integrity of forensic and toxicological findings. Studies have shown that UR-144 exhibits good stability in whole blood when stored under frozen, refrigerated, or ambient conditions for a defined period.[15] However, prolonged storage, especially at room temperature, can lead to degradation. One study indicated that UR-144 was stable for 48 hours in an autosampler, suggesting that sample handling and analysis time are critical variables.[16]

For the deuterated internal standard, UR-144 N-(5-Hydroxypentyl)-d5, its stability is expected to be comparable to the non-deuterated metabolite under similar storage conditions. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down certain degradation reactions. However, for practical purposes in a validated analytical method, its stability should be empirically determined alongside the target analyte.

Compound Formation Pathway Significance
UR-144 DegradantThermal PyrolysisIncreased CB1 receptor affinity and psychoactivity.[6][7]
N-(5-Hydroxypentyl) UR-144Metabolism (Hydroxylation)Major metabolite, often used as a biomarker of UR-144 use.[3]
N-pentanoic acid metaboliteMetabolism (Oxidation)Further oxidation product of hydroxylated metabolites.[13]
Despentyl-UR-144Metabolism (N-Dealkylation)Product of the cleavage of the N-pentyl side chain.[11][14]

A Validated Approach: Experimental Protocol for Stability Assessment

To ensure the scientific integrity of stability studies, a well-defined and validated analytical method is essential. The following protocol outlines a typical workflow for assessing the stability of UR-144 and its N-(5-Hydroxypentyl) metabolite in whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

Start Start: Fortified Whole Blood Samples Incubation Incubate at Different Temperatures (e.g., -20°C, 4°C, 25°C) Start->Incubation Sampling Sample at Various Time Points (e.g., 0, 24, 48, 72 hours) Incubation->Sampling Extraction Protein Precipitation & Liquid-Liquid Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Analysis and Stability Assessment Analysis->Data

Caption: Experimental Workflow for Stability Assessment.

Step-by-Step Methodology
  • Preparation of Fortified Samples:

    • Spike blank whole blood with known concentrations of UR-144 and UR-144 N-(5-hydroxypentyl) metabolite.

    • Prepare separate sets of samples for each storage condition to be evaluated (e.g., -20°C, 4°C, and room temperature).

  • Incubation and Sampling:

    • Store the fortified samples under the designated temperature conditions.

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term stability), retrieve an aliquot from each storage condition for analysis.

  • Sample Extraction:

    • To 100 µL of the whole blood sample, add the internal standard (UR-144 N-(5-Hydroxypentyl)-d5).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a clean tube.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., n-butyl chloride) to further clean up the sample.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a C18 analytical column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific multiple reaction monitoring (MRM) transitions for UR-144, UR-144 N-(5-hydroxypentyl) metabolite, and the deuterated internal standard.

  • Data Analysis and Stability Assessment:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Compare the peak area ratios of the samples stored at various time points and temperatures to the baseline (time 0) samples.

    • The analyte is considered stable if the mean concentration at a given time point is within a predefined percentage (e.g., ±15%) of the initial concentration.

Conclusion: A Call for Vigilance and Rigor

The stability and degradation of UR-144 and its deuterated analog, UR-144 N-(5-Hydroxypentyl)-d5, are not mere academic exercises but have profound implications for the accurate interpretation of toxicological data and the development of reliable analytical methods. The propensity of UR-144 to undergo thermal degradation to a more potent compound highlights the potential for increased toxicity upon consumption. Furthermore, its extensive metabolism necessitates the monitoring of its various metabolites to confirm exposure.

For researchers and professionals in the field, a thorough understanding of these degradation pathways and the implementation of robust, validated stability studies are paramount. The use of stable isotope-labeled internal standards like UR-144 N-(5-Hydroxypentyl)-d5 is a cornerstone of achieving the level of analytical rigor required to navigate the complexities of synthetic cannabinoid analysis. As new analogs continue to emerge, the principles and methodologies outlined in this guide will remain essential for ensuring the scientific integrity and trustworthiness of our findings.

References

  • Uchiyama, N., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 42(3), 335-341. [Link]

  • Uchiyama, N., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed, 28496039. [Link]

  • Akar, M., et al. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. PubMed, 36938944. [Link]

  • Cussell, P. G., et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. PubMed, 28456950. [Link]

  • Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(6), 325-334. [Link]

  • Caudle, M. K. (2016). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]

  • Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Taylor & Francis. [Link]

  • Cussell, P. G., et al. (2017). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. OPUS at UTS. [Link]

  • Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 394-399. [Link]

  • Wikipedia. (2024). Synthetic cannabinoids. Wikipedia. [Link]

  • The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. CFSRE. [Link]

  • Thomas, B. F., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. The Journal of Pharmacology and Experimental Therapeutics, 361(1), 173-185. [Link]

  • Bishop, J. R., et al. (2016). Stability of Synthetic Cannabinoids in Biological Specimens. Journal of Analytical Toxicology, 40(1), 1-6. [Link]

  • Bishop, J. R. (2018). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. National Institute of Justice. [Link]

  • Al-Muttar, A. F., et al. (2019). Analysis of synthetic cannabinoid agonists and their degradation products after combustion in a smoking simulator. Analytical Methods, 11(21), 2780-2792. [Link]

  • Bishop, J. R. (2015). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. [Link]

Sources

Exploratory

"UR-144 N-(5-Hydroxypentyl)-d5" solubility in different solvents

Executive Summary UR-144 N-(5-Hydroxypentyl)-d5 is a stable isotope-labeled internal standard (IS) utilized primarily in the forensic and clinical quantification of UR-144 metabolites.[1][2] As a Phase I metabolite of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

UR-144 N-(5-Hydroxypentyl)-d5 is a stable isotope-labeled internal standard (IS) utilized primarily in the forensic and clinical quantification of UR-144 metabolites.[1][2] As a Phase I metabolite of the synthetic cannabinoid UR-144, the non-deuterated N-(5-hydroxypentyl) analog represents a critical biomarker for confirming intake.[1][2]

The "-d5" variant is chemically engineered to mimic the physicochemical behavior of the target analyte while providing a mass shift (+5 Da) for mass spectrometric differentiation.[1][2] This guide addresses the critical solubility parameters, solvent compatibility, and "zero-loss" preparation protocols required to maintain the integrity of this high-value reference material.

Physicochemical Profile

Understanding the solubility requires analyzing the molecular core.[2] The molecule consists of a lipophilic indole core attached to a tetramethylcyclopropyl group, with a hydroxylated pentyl chain.[1]

PropertySpecification
Formal Name -methanone
Molecular Formula C₂₁H₂₄D₅NO₂
Formula Weight 332.5 g/mol
Polarity Moderate-Lipophilic (Hydroxyl group adds slight polarity to the hydrophobic core)
Supplied Form Typically 1 mg/mL solution in Acetonitrile (standard commercial presentation)
LogP (Predicted) ~3.5 – 4.5 (High lipophilicity drives organic solubility)

Solubility Data & Solvent Compatibility

The solubility profile of the deuterated standard mirrors its non-deuterated analog.[1] The presence of deuterium isotopes has a negligible effect on solubility coefficients.[2]

Critical Note: This standard is rarely available as a neat solid due to its potency and cost.[1][2] It is almost exclusively supplied as a stock solution in Acetonitrile.[1][2] The data below applies if solvent-swapping or further dilution is required.

Solubility Table
SolventSolubility (mg/mL)Compatibility RatingApplication Notes
Acetonitrile (ACN) > 10 mg/mLExcellent Preferred. Standard supplied in ACN.[1][2] Ideal for LC-MS precipitation protocols.[1][2]
Methanol (MeOH) ~ 30 mg/mLExcellent Good for working solutions.[1][2] Protic nature may affect chromatography peak shape if not matched to mobile phase.[1][2]
Ethanol (EtOH) ~ 30 mg/mLGood Suitable for toxicological spiking; less common in LC-MS due to viscosity/pressure.[1][2]
DMSO ~ 30 mg/mLHigh Use with Caution. High boiling point makes it difficult to remove.[1][2] Use only for long-term library storage.
DMF ~ 30 mg/mLHigh Similar to DMSO.[1][2] Avoid unless necessary for specific chemical derivatization.[1][2]
Water (PBS pH 7.2) < 0.1 mg/mLPoor Incompatible as a pure solvent.[1][2] Requires organic co-solvent (min 50%) or surfactant.[1][2]
Solubility Verification Workflow (Graphviz)

The following diagram illustrates the decision logic for solvent selection based on the analytical target.

SolubilityLogic Start UR-144 Metabolite-d5 (Stock in ACN) Goal Define Application Start->Goal LCMS LC-MS/MS Quantification Goal->LCMS High Sensitivity CellBio In Vitro Assay Goal->CellBio Biological Media Storage Long Term Bio-banking Goal->Storage Stability DiluteACN DiluteACN LCMS->DiluteACN Dilute in ACN/MeOH (Match Mobile Phase) Evap Evap CellBio->Evap Nitrogen Evap (Careful!) KeepACN KeepACN Storage->KeepACN Keep in ACN Store -20°C Inject Inject DiluteACN->Inject Direct Injection ResuspendDMSO ResuspendDMSO Evap->ResuspendDMSO Resuspend in DMSO (Max 0.1% in media)

Caption: Decision matrix for solvent handling based on downstream analytical requirements.

Preparation Protocols: The "Zero-Loss" Method

Due to the high cost and low concentration of deuterated standards, accurate handling is paramount.[1] Volumetric errors here propagate directly to quantification errors.[1][2]

Protocol: Preparation of Working Internal Standard (WIS)

Objective: Create a 100 ng/mL working solution in 50:50 Methanol:Water for LC-MS spiking.

  • Equilibration: Remove the ampoule (1 mg/mL in ACN) from -20°C storage and allow it to reach room temperature (approx. 15 mins).

    • Why? Opening a cold ampoule causes condensation, introducing water and altering concentration.[1][2]

  • Vortex & Sonicate: Vortex for 30 seconds. Sonicate for 1 minute.

    • Why? Ensures any analyte adsorbed to the glass walls is redissolved.[2]

  • Primary Dilution (Stock A):

    • Transfer 10 µL of the 1 mg/mL stock into a silanized amber glass vial.

    • Add 990 µL of LC-MS grade Methanol.[1][2]

    • Result: 10 µg/mL (10,000 ng/mL) solution.[1][2]

  • Secondary Dilution (WIS):

    • Transfer 100 µL of Stock A into a new vial.

    • Add 9.9 mL of 50:50 Methanol:Water.[1][2]

    • Result: 100 ng/mL Working Internal Standard.[1][2]

  • Storage: Store WIS at 4°C for up to 1 week. Discard afterwards.

Analytical Application (LC-MS/MS)

Solubility directly impacts chromatography.[1][2] The UR-144 metabolite is hydrophobic.[1][2] If the injection solvent is too strong (e.g., 100% ACN), the analyte may "break through" the column (elute in the void volume) or show peak fronting.[1][2]

  • Recommended Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Recommended Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).[1][2]

Internal Standard Correction Mechanism

The d5-standard corrects for matrix effects (ion suppression/enhancement) because it co-elutes with the analyte but is spectrally distinct.[1][2]

LCMS_Logic cluster_column Chromatographic Column Sample Biological Sample (Urine/Blood) Spike Spike with UR-144-d5 (WIS) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Inject LC-MS/MS Injection Extract->Inject CoElute Co-Elution (Analyte + d5) Inject->CoElute Ionization ESI Source (Ionization) CoElute->Ionization Detection Mass Analyzer (MRM Mode) Ionization->Detection MatrixEffect Matrix Suppression MatrixEffect->Ionization Affects both equally Result Ratio Calculation (Area Analyte / Area IS) Detection->Result

Caption: The d5-standard compensates for ionization suppression by experiencing the exact same matrix environment as the analyte.

Stability & Storage

  • Stock Solution (Ampoule): Stable for ≥4 years at -20°C or -80°C.

  • Isotope Exchange: The deuterium labels on the indole ring (positions 2,4,5,6,[1]7) are chemically stable and resistant to Hydrogen-Deuterium Exchange (HDX) in standard aqueous mobile phases (pH 3-8).[1][2]

  • Degradation: Avoid exposure to basic pH (>9), which can induce ring opening or degradation of the pentyl chain functionality.[1]

References

  • Sobolevsky, T., et al. (2012).[1][2][3] Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.).[1][2] Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantification of UR-144 N-(5-Hydroxypentyl) Metabolite in Urine Using Deuterated Internal Standardization

Introduction & Scientific Rationale The rapid proliferation of synthetic cannabinoids (SCs) necessitates robust analytical protocols capable of detecting biomarkers with high specificity. UR-144 , a tetramethylcyclopropy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The rapid proliferation of synthetic cannabinoids (SCs) necessitates robust analytical protocols capable of detecting biomarkers with high specificity. UR-144 , a tetramethylcyclopropylindole, is extensively metabolized in humans. The parent compound is rarely detectable in urine; therefore, the N-(5-hydroxypentyl) metabolite serves as the primary biomarker for consumption [1].

This protocol details the quantification of this metabolite using its deuterated analog, UR-144 N-(5-Hydroxypentyl)-d5 , as an Internal Standard (IS).

Why this Internal Standard?

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Electrospray Ionization (ESI) is prone to matrix effects —the suppression or enhancement of ionization by co-eluting matrix components (e.g., phospholipids, salts).

  • Mechanism: The d5-IS is chemically identical to the target analyte but distinguishable by mass (+5 Da). It co-elutes perfectly with the analyte, experiencing the exact same matrix suppression.

  • Result: When the ratio of Analyte Area to IS Area is used for quantification, the suppression effects cancel out, ensuring accurate data even in complex matrices like hydrolyzed urine.

Chemical Properties & Handling[1]

PropertyTarget AnalyteInternal Standard (IS)
Compound Name UR-144 N-(5-Hydroxypentyl) metaboliteUR-144 N-(5-Hydroxypentyl)-d5
Structure Indole core, tetramethylcyclopropyl ring, hydroxylated pentyl chainIndole-d5 labeled core
Formula C₂₁H₂₉NO₂C₂₁H₂₄D₅NO₂
Molecular Weight 327.46 g/mol 332.49 g/mol
Precursor Ion [M+H]⁺ 328.2 333.2
Storage -20°C (Solution in Methanol/Acetonitrile)-20°C (Solution in Methanol/Acetonitrile)

Critical Handling Note: The d5 label is located on the indole ring , which is metabolically stable and resistant to deuterium exchange (scrambling) during standard acidic hydrolysis conditions.

Metabolic Pathway & Biomarker Selection

Understanding the origin of the analyte is crucial for forensic interpretation. UR-144 undergoes Phase I oxidative metabolism followed by Phase II glucuronidation.

MetabolicPathway UR144 UR-144 (Parent Drug) Phase1 Phase I Metabolism (Cytochrome P450) UR144->Phase1 ω-hydroxylation Metabolite N-(5-Hydroxypentyl) Metabolite (Target Analyte) Phase1->Metabolite Glucuronide N-(5-Hydroxypentyl) Glucuronide (Excreted Form) Metabolite->Glucuronide UGT Enzymes (Glucuronidation)

Figure 1: Metabolic pathway of UR-144 leading to the target urinary biomarker.

Experimental Protocol

Reagents & Equipment
  • Stock Standards: 1 mg/mL in Methanol (Analyte and d5-IS).

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli).
    
  • Buffer: 0.1 M Acetate Buffer (pH 5.0).

  • Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v).

Sample Preparation (Step-by-Step)

This workflow incorporates enzymatic hydrolysis to cleave the glucuronide conjugate, releasing the free N-(5-hydroxypentyl) metabolite for analysis.

  • Aliquot: Transfer 200 µL of urine into a glass tube.

  • IS Addition: Spike with 20 µL of Internal Standard Working Solution (100 ng/mL).

    • Rationale: Adding IS before any manipulation corrects for extraction losses and hydrolysis efficiency variability.

  • Hydrolysis: Add 200 µL of

    
    -glucuronidase solution in Acetate Buffer.
    
    • Incubation: 60°C for 1 hour (or 37°C overnight).

  • Extraction (LLE): Add 2 mL of Hexane:Ethyl Acetate (90:10).

    • Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Concentration: Transfer the upper organic layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase A:B (50:50). Transfer to autosampler vial.

Workflow cluster_prep Sample Preparation Sample Urine Sample (200 µL) Spike Add Internal Standard (UR-144 N-(5-OH)-d5) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase, 60°C) Spike->Hydrolysis LLE Liquid-Liquid Extraction (Hexane:EtOAc) Hydrolysis->LLE Dry Evaporate & Reconstitute LLE->Dry Analysis LC-MS/MS Analysis Dry->Analysis

Figure 2: Sample preparation workflow ensuring glucuronide cleavage and matrix cleanup.

LC-MS/MS Conditions
  • Column: Phenomenex Gemini C18 (100 x 2.0 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 5.0 min: 95% B[1][2]

    • 7.0 min: 95% B

    • 7.1 min: 40% B (Re-equilibration)

MS/MS Transitions (MRM)

The fragmentation of UR-144 metabolites is characterized by the cleavage of the tetramethylcyclopropyl ring [2].

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
UR-144 N-(5-OH) 328.2 125.1 Quantifier25
328.2230.1Qualifier35
UR-144 N-(5-OH)-d5 333.2 125.1 Quantifier25
333.2235.1Qualifier35
  • Note on d5-IS Transitions: The quantitation transition (125.1) corresponds to the tetramethylcyclopropyl acyl ion, which does not carry the d5 label (label is on the indole). However, the precursor shift (328 vs 333) provides sufficient selectivity. The qualifier (235.[3]1) represents the d5-labeled indole fragment, confirming the IS identity.

Method Validation Parameters

To ensure trustworthiness, the method must be validated according to SWGDRUG or FDA Bioanalytical guidelines.

  • Linearity: Establish a calibration curve from 1 ng/mL to 100 ng/mL using a 1/x² weighting factor.

    
     should be > 0.99.
    
  • Matrix Effect (ME):

    
    
    
    • Acceptance: The IS-normalized matrix factor should be close to 1.0 (or 0% relative effect), demonstrating that the d5-IS compensates for suppression.

  • Recovery: Compare the peak area of pre-extraction spiked samples vs. post-extraction spiked samples. Typical recovery for LLE is 70-85%.

  • Accuracy & Precision: Analyze QC samples (Low, Mid, High) in replicate (n=5). Bias and %CV must be within ±15% (±20% at LOQ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity for Analyte Incomplete HydrolysisVerify

-glucuronidase activity and pH (must be 4.5 - 5.5). Increase incubation time.
IS Signal Suppression Co-eluting MatrixImprove cleanup (switch to SPE) or adjust gradient to shift retention time away from void volume.
Non-Linear Calibration Saturation of DetectorDilute high-concentration samples. Ensure the curve weighting (1/x or 1/x²) is applied.
RT Shift Column ContaminationFlush column with 100% organic solvent; check mobile phase pH.

References

  • Grigoryev, A., et al. (2013). "Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product." Journal of Analytical Toxicology, 37(5), 265-276.[3]

  • Cayman Chemical. (n.d.).[4] "UR-144 N-(5-hydroxypentyl) metabolite Product Insert."

  • Sobolevsky, T., et al. (2012). "Metabolism of the synthetic cannabinoid UR-144." Drug Testing and Analysis.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Recommendations, Version 8.0."

Sources

Application

Quantitative Analysis of UR-144 N-(5-Hydroxypentyl) Metabolite in Biological Matrices using LC-MS/MS with UR-144 N-(5-Hydroxypentyl)-d5 as an Internal Standard

Application Note Abstract This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of UR-144 N-(5-hydroxypentyl) metabolite, a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of UR-144 N-(5-hydroxypentyl) metabolite, a primary urinary biomarker of the synthetic cannabinoid UR-144. To ensure the highest level of accuracy and precision, this protocol incorporates the use of a stable isotope-labeled internal standard, UR-144 N-(5-Hydroxypentyl)-d5. The methodology outlined herein is designed for researchers, forensic toxicologists, and drug metabolism scientists, providing a comprehensive guide from sample preparation to data analysis. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring adaptability and a thorough understanding of the analytical process.

Introduction: The Analytical Imperative

UR-144 is a potent synthetic cannabinoid that has been identified in illicit products worldwide. Due to its rapid metabolism in the body, the parent compound is often undetectable in biological samples, making the analysis of its metabolites crucial for confirming exposure. The N-(5-hydroxypentyl) metabolite is a significant phase I metabolite of UR-144, readily detectable in urine and plasma.

The inherent variability of biological matrices and the analytical process necessitates the use of an internal standard to ensure reliable quantification. A stable isotope-labeled internal standard, such as UR-144 N-(5-Hydroxypentyl)-d5, is the gold standard for LC-MS/MS analysis. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and variations in instrument response.

This application note provides a comprehensive, validated protocol for the sensitive and selective quantification of UR-144 N-(5-hydroxypentyl) metabolite, adhering to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9]

Materials and Methods

Reagents and Materials
  • Analytes: UR-144 N-(5-hydroxypentyl) metabolite and UR-144 N-(5-Hydroxypentyl)-d5 certified reference standards.

  • Solvents: LC-MS grade methanol, acetonitrile, and water. Formic acid (reagent grade).

  • Reagents: β-glucuronidase from E. coli for urine sample hydrolysis. Ammonium formate.

  • Solid Phase Extraction (SPE): Mixed-mode polymeric SPE cartridges.

  • Vials and Plates: Polypropylene autosampler vials or 96-well plates.

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the certified reference standards of UR-144 N-(5-hydroxypentyl) metabolite and UR-144 N-(5-Hydroxypentyl)-d5 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the UR-144 N-(5-hydroxypentyl) metabolite stock solution in a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the UR-144 N-(5-Hydroxypentyl)-d5 stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank biological matrix (urine or plasma) with the appropriate working standard solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation: A Step-by-Step Protocol

The choice of sample preparation is critical for removing matrix interferences and concentrating the analyte. Below are protocols for both urine and plasma matrices.

Protocol 1: Solid Phase Extraction (SPE) for Urine Samples

  • Enzymatic Hydrolysis: To 1 mL of urine sample, add 500 µL of a β-glucuronidase solution in an acetate buffer (pH 5) and incubate at 60°C for 2 hours to cleave glucuronide conjugates.

  • Internal Standard Spiking: After cooling, add 10 µL of the 100 ng/mL internal standard working solution to each sample, calibrator, and QC.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

Protocol 2: Protein Precipitation for Plasma Samples

  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL internal standard working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method Parameters

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and separation of the analyte from matrix components.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from 20% to 95% Mobile Phase B over 5 minutes provides a good balance between separation and analysis time.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

The following table outlines the optimized MRM transitions for UR-144 N-(5-hydroxypentyl) metabolite and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
UR-144 N-(5-hydroxypentyl)328.2125.1214.125
UR-144 N-(5-Hydroxypentyl)-d5333.2125.1214.125

Note: The MRM transitions for the d5 internal standard are deduced based on the fragmentation pattern of the parent analyte and the location of the deuterium labels on the indole ring, which is not expected to alter the fragmentation of the side chain.

Method Validation and Performance

A full method validation should be performed according to the ICH M10 Bioanalytical Method Validation guidelines to ensure the reliability of the data.[1][4][5] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-10% to +10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Consistent and compensated by IS
Recovery Consistent, precise, and reproducible> 85%

Experimental Workflow and Data Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

experimental_workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_receipt Sample Receipt & Login storage Sample Storage (-20°C or below) sample_receipt->storage sample_prep Sample Preparation (SPE or Protein Ppt.) storage->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing & Integration lc_ms_analysis->data_processing review_qc Data Review & QC data_processing->review_qc reporting Final Report Generation review_qc->reporting

Sources

Method

Application Note: High-Sensitivity GC-MS Quantitation of UR-144 N-(5-Hydroxypentyl) Metabolite in Urine

Abstract & Introduction The rapid proliferation of synthetic cannabinoids (SCs) necessitates robust analytical protocols capable of detecting consumption long after the parent compound has cleared the system. UR-144, a t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The rapid proliferation of synthetic cannabinoids (SCs) necessitates robust analytical protocols capable of detecting consumption long after the parent compound has cleared the system. UR-144, a tetramethylcyclopropylindole, is extensively metabolized, with the parent compound rarely detectable in urine. The primary urinary marker is the N-(5-hydroxypentyl) metabolite , often excreted as a glucuronide conjugate.

This protocol details the quantitative analysis of this metabolite using UR-144 N-(5-Hydroxypentyl)-d5 as an Internal Standard (IS).[1] The use of a deuterated analog is critical to correct for variations in enzymatic hydrolysis efficiency, extraction recovery, and derivatization completeness.

Key Mechanistic Insights
  • Metabolic Target: The terminal hydroxylation of the N-pentyl chain is a major Phase I metabolic pathway. Phase II conjugation (glucuronidation) renders the molecule hydrophilic, requiring hydrolysis for GC-MS analysis.

  • Derivatization Logic: The hydroxyl group (-OH) is polar and thermally unstable in GC. Silylation with BSTFA replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and improving peak shape.

Chemical Profile & Standards

CompoundRoleChemical FormulaMW (Free Base)MW (TMS Derivative)
UR-144 N-(5-OH) Analyte

327.5 g/mol 399.6 g/mol
UR-144 N-(5-OH)-d5 Internal Std

332.5 g/mol 404.6 g/mol

Note: The "d5" labeling is typically on the pentyl chain or the indole ring. Ensure the label is stable under hydrolysis conditions.

Experimental Protocol

Reagents and Materials
  • Internal Standard: UR-144 N-(5-Hydroxypentyl)-d5 (100 µg/mL in methanol).

  • Hydrolysis Enzyme:

    
    -glucuronidase (E. coli or Helix pomatia).
    
  • Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

  • Extraction: Solid Phase Extraction (SPE) cartridges (C18 or Mixed-mode Cation Exchange) are recommended over Liquid-Liquid Extraction (LLE) for cleaner urine extracts.

Workflow Diagram

G Sample Urine Sample (1-2 mL) IS_Spike Add Internal Standard (UR-144 N-(5-OH)-d5) Sample->IS_Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 60°C, 1h) IS_Spike->Hydrolysis pH adjust to 5.0 SPE Solid Phase Extraction (Load -> Wash -> Elute) Hydrolysis->SPE Evap Evaporation to Dryness (N2 stream @ 40°C) SPE->Evap Elute w/ EtOAc:Hexane Deriv Derivatization (BSTFA + 1% TMCS, 70°C, 20 min) Evap->Deriv Reconstitute GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS

Caption: Step-by-step workflow for the extraction and derivatization of UR-144 metabolites from urine.

Step-by-Step Methodology
Step 1: Sample Pre-treatment & Hydrolysis
  • Aliquot 1.0 mL of urine into a glass culture tube.

  • CRITICAL: Add 20 µL of the deuterated Internal Standard (d5) working solution before hydrolysis. This ensures the IS compensates for any hydrolysis inefficiency.

  • Add 1 mL of Phosphate Buffer (0.1 M, pH 6.0) or Acetate Buffer (pH 5.0) depending on the enzyme optima.

  • Add 50 µL of

    
    -glucuronidase.[2]
    
  • Vortex and incubate at 60°C for 1 hour .

Step 2: Extraction (Solid Phase Extraction - Recommended)
  • Condition SPE cartridge (e.g., C18) with 3 mL Methanol followed by 3 mL Buffer.

  • Load the hydrolyzed sample.[3]

  • Wash with 2 mL Deionized Water, followed by 2 mL 5% Methanol (to remove urea/salts).

  • Dry cartridge under vacuum for 10 minutes.

  • Elute with 3 mL of Ethyl Acetate:Hexane (50:50) .

    • Why this solvent? It is non-polar enough to elute the cannabinoid but leaves behind very polar matrix interferences.

Step 3: Derivatization
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Ensure no water remains.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of Ethyl Acetate (anhydrous).

  • Cap the vial tightly and incubate at 70°C for 20 minutes .

    • Mechanism:[2][4] The TMCS acts as a catalyst to drive the silylation of the sterically hindered hydroxyl group on the pentyl chain.

  • Cool to room temperature and transfer to an autosampler vial insert.

GC-MS Analysis Parameters

Chromatographic Conditions
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or Rxi-5Sil MS.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: 1 µL, Splitless (Purge flow 50 mL/min at 0.75 min).

  • Inlet Temp: 280°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp 1: 25°C/min to 280°C.

    • Ramp 2: 5°C/min to 310°C (hold 3 min).

    • Total Run Time: ~15 minutes.

Mass Spectrometry (SIM Mode)

Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. A full scan (m/z 50-550) should be run initially to confirm retention times.

AnalyteRetention Time (approx)Target Ion (Quant)Qualifier Ion 1Qualifier Ion 2
UR-144 N-(5-OH)-TMS 10.2 min399 (M+)384 (M-15)144 (Indole core)
UR-144 N-(5-OH)-d5-TMS 10.2 min404 (M+)389 (M-15)149 (Indole-d5)
  • Dwell Time: 50-100 ms per ion.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

Technical Note: The molecular ion (M+) at m/z 399 is often robust for these TMS derivatives. The M-15 ion corresponds to the loss of a methyl group from the TMS moiety, which is a very common and stable fragmentation pathway for silylated compounds.

Quality Assurance & Validation

  • Linearity: Construct a calibration curve from 1 ng/mL to 100 ng/mL.

    • Plot: Area Ratio (Analyte/IS) vs. Concentration Ratio.

    • Requirement:

      
      .[5]
      
  • Ion Ratios: The abundance ratio of Qualifier/Target ions must be within ±20% of the ratio established by the calibration standards.

  • Carryover: Inject a solvent blank after the highest standard to ensure no memory effect.

References

  • Grigoryev, A., et al. (2013). "Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product." Journal of Analytical Toxicology, 37(5), 265-276. Retrieved from [Link]

  • Sobolevsky, T., et al. (2012). "Metabolism of the synthetic cannabinoid UR-144." Drug Testing and Analysis. Retrieved from [Link]

Sources

Application

Application Note: Quantitative Analysis of UR-144 N-(5-Hydroxypentyl) Metabolite in Human Urine using LC-MS/MS with a Deuterated Internal Standard

Abstract This application note provides a detailed protocol for the sensitive and selective quantification of the UR-144 N-(5-hydroxypentyl) metabolite in human urine samples. UR-144, a potent synthetic cannabinoid, is e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of the UR-144 N-(5-hydroxypentyl) metabolite in human urine samples. UR-144, a potent synthetic cannabinoid, is extensively metabolized, making the detection of its metabolites a reliable indicator of exposure.[1][2][3] This method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. The use of a stable isotope-labeled internal standard, UR-144 N-(5-hydroxypentyl)-d5, is crucial for ensuring accuracy and precision by compensating for matrix effects and variability during sample preparation.[4][5] The described method is fully validated according to international guidelines and is intended for use in forensic toxicology, clinical research, and drug monitoring applications.

Introduction: The Rationale for Metabolite-Centric Analysis

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that preferentially binds to the peripheral CB2 receptor.[6] Like many synthetic cannabinoids, UR-144 is rapidly and extensively metabolized in the body.[7] Consequently, the parent compound is often found in very low concentrations or is entirely absent in urine samples, making its detection an unreliable marker of consumption.[2][3]

Metabolic studies have identified hydroxylation of the N-pentyl chain as a major phase I metabolic pathway for UR-144 and similar synthetic cannabinoids.[1][2][6][8][9] The N-(5-hydroxypentyl) metabolite is a significant urinary biomarker for confirming UR-144 intake.[6][10][11] Therefore, a robust analytical method targeting this metabolite is essential for accurate toxicological assessment.

The Critical Role of Deuterated Internal Standards

Quantitative analysis by LC-MS/MS is susceptible to variations introduced during sample preparation and by the sample matrix itself (matrix effects), which can suppress or enhance the analyte signal.[5] A stable isotope-labeled (deuterated) internal standard (SIL-IS), such as UR-144 N-(5-Hydroxypentyl)-d5, is the gold standard for mitigating these issues. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of deuterium atoms.[4] It co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies.[4][5] By calculating the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, irrespective of these variations.

Metabolic Pathway of UR-144

UR-144 undergoes extensive Phase I metabolism, primarily mediated by cytochrome P450 enzymes in the liver.[8] A key transformation is the hydroxylation at various positions on the N-pentyl side chain. The formation of the N-(5-hydroxypentyl) metabolite is a prominent pathway. Further metabolism can include oxidation to a carboxylic acid.[2][10][11]

UR144_Metabolism UR144 UR-144 (Parent Compound) Metabolite UR-144 N-(5-Hydroxypentyl) Metabolite UR144->Metabolite  Phase I Hydroxylation  (CYP450) Further_Metabolism Further Oxidation (e.g., Carboxylic Acid) Metabolite->Further_Metabolism  Phase I Oxidation

Caption: Phase I Metabolic Pathway of UR-144.

Analytical Workflow Overview

The analytical procedure involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction to isolate the analytes from the complex urine matrix. The final extract is then analyzed by LC-MS/MS.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample 1. Urine Sample Collection Spiking 2. Spike with IS (UR-144 N-(5-Hydroxypentyl)-d5) Urine_Sample->Spiking Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Spiking->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation 5. Evaporation to Dryness SPE->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LCMS 7. LC-MS/MS Analysis Reconstitution->LCMS Data 8. Data Processing & Quantification LCMS->Data

Caption: Urine sample analysis workflow.

Detailed Experimental Protocol

Materials and Reagents
  • UR-144 N-(5-hydroxypentyl) metabolite standard

  • UR-144 N-(5-hydroxypentyl)-d5 internal standard

  • LC-MS/MS grade Methanol, Acetonitrile, and Water

  • Formic Acid (≥98%)

  • Ammonium Acetate

  • β-glucuronidase from E. coli

  • Phosphate or Acetate Buffer (pH 5.0)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., polymeric reversed-phase like Waters Oasis HLB)[12]

  • Certified blank human urine

Sample Preparation: Solid-Phase Extraction (SPE)

The causality behind this multi-step process is to first liberate conjugated metabolites, then isolate the target analytes from endogenous interferences like salts, urea, and creatinine, and finally concentrate them to achieve the required sensitivity.

  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Pipette 1 mL of urine into a labeled glass tube.

  • Internal Standard Spiking: Add a specific volume of UR-144 N-(5-hydroxypentyl)-d5 working solution to each sample, calibrator, and quality control (QC) to achieve a final concentration of 5 ng/mL.

  • Enzymatic Hydrolysis: Add 1 mL of acetate or phosphate buffer (pH 5.0) and 50 µL of β-glucuronidase enzyme solution.[13] Vortex briefly. Incubate the samples in a water bath at 65°C for 1-2 hours to deconjugate glucuronidated metabolites.[13] Allow samples to cool to room temperature.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by sequentially passing 2 mL of methanol followed by 2 mL of deionized water through the sorbent bed. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of deionized water to remove polar interferences. Follow with a wash of 2 mL of a 25:75 Methanol:Water solution to remove less polar interferences.[13]

  • Drying: Dry the SPE cartridge thoroughly under a high vacuum for at least 10 minutes to remove all residual water. This step is critical to ensure efficient elution with a non-polar solvent.

  • Elution: Elute the analytes from the cartridge with 2 mL of ethyl acetate or another suitable organic solvent.[13]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). Vortex to ensure complete dissolution. Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The chromatographic and mass spectrometric parameters must be optimized for the specific analytes and instrument used. The following table provides a validated starting point.

ParameterSetting
LC System UPLC/UHPLC System
Column C18 or Biphenyl, e.g., Restek Ultra Biphenyl (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (50:50)
Flow Rate 0.4 mL/min
Gradient Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Injection Volume 5 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized empirically. Example transitions below:
UR-144 N-(5-OH-pentyl)Q1: 328.2 -> Q3: 155.1 (Quantifier), 127.1 (Qualifier)
UR-144 N-(5-OH-pentyl)-d5Q1: 333.2 -> Q3: 155.1

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, following guidelines from bodies like the FDA or ICH.[14][15][16][17]

ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.99> 0.995
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
LLOQ S/N > 10, Accuracy ±20%, Precision <20% CV0.1 ng/mL
Accuracy (Bias) Within ±15% of nominal value (±20% at LLOQ)92 - 108%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 10%
Matrix Effect CV of IS-normalized responses < 15%-25% to +10% (compensated by IS)
Extraction Recovery Consistent and reproducible> 80%
Self-Validating System through Quality Controls

To ensure the trustworthiness of results in every analytical run, the protocol must include:

  • Blank Sample: A matrix sample without analyte or IS to check for interferences.

  • Zero Sample: A matrix sample with IS but no analyte to check for IS purity.

  • Calibration Curve: A series of standards at different concentrations to establish the quantitative relationship.

  • Quality Controls (QCs): At least three levels (low, mid, high) prepared independently to assess the accuracy and precision of the run. At least two-thirds of QCs should be within ±15% of their nominal value.[16]

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of the UR-144 N-(5-hydroxypentyl) metabolite in human urine. The protocol leverages solid-phase extraction for effective sample cleanup and a deuterated internal standard to ensure high accuracy and precision, making it suitable for high-throughput forensic and clinical laboratories. The validation parameters confirm that the method is sensitive, specific, and fit for its intended purpose of detecting UR-144 exposure.

References

  • Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Retrieved from [Link]

  • Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., & Simonov, A. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265–276. Retrieved from [Link]

  • Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., & Simonov, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 265-76. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). UR-144 – Knowledge and References. Retrieved from [Link]

  • Hays, P. A., et al. (2014). Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology, 38(8), 525–532. Retrieved from [Link]

  • MDPI. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2619. Retrieved from [Link]

  • Adamowicz, P., Gieroń, J., Gil, D., & Lechowicz, W. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 236, 91-98. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Synthetic cannabinoids. Retrieved from [Link]

  • ResearchGate. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Retrieved from [Link]

  • Huestis, M. A., & Scheidweiler, K. B. (2014). Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 38(8), 492-503. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • OpenBU, Boston University. (n.d.). An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. Retrieved from [Link]

  • ResearchGate. (2014). Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. Retrieved from [Link]

  • BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Xlr 11. PubChem Compound Summary for CID 57501498. Retrieved from [Link]

  • Wikipedia. (n.d.). UR-144. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (2024). Solid Phase Extraction Approach to the Analysis of Cannabinoids and their Metabolites in Urine by LC-MS/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Retrieved from [Link]

  • YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. Retrieved from [Link]

  • MDPI. (n.d.). Urinary Normetanephrine for the Diagnosis of Canine Pheochromocytoma via Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Mirante Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • KCAS Bioanalytical & Biomarker Services. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

Sources

Method

"UR-144 N-(5-Hydroxypentyl)-d5" certified reference material

High-Precision Quantification of Synthetic Cannabinoid Metabolites in Human Urine Executive Summary & Scope This technical guide outlines the validated protocol for the quantification of UR-144 N-(5-hydroxypentyl) metabo...

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Quantification of Synthetic Cannabinoid Metabolites in Human Urine

Executive Summary & Scope

This technical guide outlines the validated protocol for the quantification of UR-144 N-(5-hydroxypentyl) metabolite in biological matrices using Isotope Dilution Mass Spectrometry (IDMS).

UR-144 is a third-generation synthetic cannabinoid (indol-3-yl-cycloalkyl ketone). Due to rapid and extensive biotransformation, the parent compound is rarely detectable in urine. The N-(5-hydroxypentyl) derivative is a primary Phase I metabolite and the definitive marker for consumption. This protocol utilizes the deuterated (d5) analog as an Internal Standard (IS) to correct for matrix-induced ionization suppression and extraction variability, ensuring forensic defensibility.

Material Specifications: The CRM

The reliability of this protocol hinges on the quality of the Certified Reference Material (CRM).

PropertySpecification
Compound Name UR-144 N-(5-hydroxypentyl) metabolite-d5
IUPAC Name -methanone
Molecular Formula

Molecular Weight 332.5 g/mol
Isotopic Purity

99% deuterated forms (d1-d5)
Storage -20°C (Acetonitrile solution)
Function Internal Standard (IS) for LC-MS/MS or GC-MS

Critical Handling Note: Allow the ampoule to equilibrate to room temperature before opening to prevent condensation and concentration errors.

Metabolic Context & Mechanism

Understanding the metabolic pathway is crucial for selecting the correct hydrolysis enzymes. UR-144 undergoes hydroxylation at the N-pentyl chain (positions 4 and 5) followed by extensive glucuronidation.

Diagram 1: UR-144 Metabolic Pathway

This diagram illustrates the biotransformation requiring enzymatic hydrolysis prior to analysis.

UR144_Metabolism Parent UR-144 (Parent Drug) Phase1 N-(5-Hydroxypentyl) Metabolite (Active Target) Parent->Phase1 CYP450 (Hydroxylation) Phase2 N-(5-Hydroxypentyl) Glucuronide (Excreted Form) Phase1->Phase2 UGT (Glucuronidation) Phase2->Phase1 β-Glucuronidase (In-vitro Hydrolysis)

Caption: Phase I hydroxylation followed by Phase II glucuronidation. Red dashed line indicates the critical hydrolysis step required in the lab.

Analytical Protocol

Reagents and Equipment
  • Internal Standard: UR-144 N-(5-hydroxypentyl)-d5 (100 ng/mL working solution in MeOH).

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli).
    
  • Buffer: 0.1 M Acetate buffer (pH 5.0).

  • Extraction: Solid Phase Extraction (SPE) cartridges (Polymeric Strong Cation Exchange).

Sample Preparation (Urine)

Rationale: Direct injection is not recommended due to the high lipophilicity of synthetic cannabinoids and the need to cleave glucuronide conjugates.

  • Aliquot: Transfer 200 µL of urine into a glass tube.

  • Spike IS: Add 20 µL of UR-144 N-(5-hydroxypentyl)-d5 working solution.

  • Hydrolysis: Add 200 µL of

    
    -glucuronidase/acetate buffer mix.
    
    • Incubation: 60°C for 60 minutes (or according to enzyme specific activity).

    • Check: Ensure pH is ~5.0 for optimal enzyme activity.

  • Quench: Add 200 µL cold acetonitrile to stop the reaction and precipitate proteins. Centrifuge at 10,000 rpm for 5 min.

  • Dilution: Dilute supernatant with 2 mL deionized water (to lower organic content for SPE loading).

  • SPE Loading: Load sample onto pre-conditioned SPE cartridge.

    • Wash 1: Deionized water.

    • Wash 2: 0.1 M Acetic acid.

    • Wash 3: Methanol (50%).

  • Elution: Elute with 2 mL Ethyl Acetate:Ammonium Hydroxide (98:2).

  • Reconstitution: Evaporate to dryness under nitrogen (

    
    °C). Reconstitute in 100 µL Mobile Phase Initial Conditions (50:50 A:B).
    
Diagram 2: Experimental Workflow

Visualizing the critical path from sample to data.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample (200 µL) IS_Add Add IS: UR-144-d5 Urine->IS_Add Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) IS_Add->Hydrolysis SPE SPE Extraction (Cation Exchange) Hydrolysis->SPE Dry Evaporate & Reconstitute SPE->Dry LC UHPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Step-by-step extraction workflow emphasizing the early addition of the d5-Internal Standard.

LC-MS/MS Instrumentation Parameters

Liquid Chromatography:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: Ramp to 95% B

    • 6-7 min: Hold 95% B

    • 7.1 min: Re-equilibrate 30% B.

Mass Spectrometry (ESI+):

  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Quantification Table)

The d5-IS provides a mass shift of +5 Da. The primary fragment (tetramethylcyclopropyl ring) remains unlabeled in some fragmentation pathways, but the parent mass shift allows differentiation.

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
UR-144 N-(5-OH) 328.2144.1125.125 / 35
UR-144 N-(5-OH)-d5 333.2144.1125.125 / 35

Note: The product ion 144.1 corresponds to the tetramethylcyclopropyl moiety, which is common to this class. The d5 label is on the pentyl chain, so the ring fragment mass is unchanged, but the precursor is distinct.

Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Cross-Signal Correction: The area ratio of the Analyte/Internal Standard is plotted against concentration. The d5 IS corrects for signal suppression (matrix effect) because it co-elutes exactly with the analyte but is spectrally distinct.

  • Linearity:

    
     over the range of 1 ng/mL to 100 ng/mL.
    
  • Ion Ratio: The ratio of Quant/Qual ions for the analyte in unknown samples must match the calibrator within ±20%.

  • Retention Time: Analyte RT must be within ±0.05 min of the d5-IS RT.

Troubleshooting Common Pitfalls

  • Isobaric Interference: XLR-11 is the fluorinated analog of UR-144. Its N-(5-hydroxypentyl) metabolite is isobaric with UR-144 N-pentanoic acid metabolite, but distinct from UR-144 N-(5-hydroxypentyl). Ensure chromatographic separation between acid and hydroxy metabolites.

  • Incomplete Hydrolysis: If IS recovery is high but analyte recovery is low in positive controls, check

    
    -glucuronidase activity. Synthetic cannabinoid glucuronides are resistant to mild hydrolysis; ensure 60°C incubation.
    

References

  • Sobolevsky, T., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. Retrieved from [Link]

  • Adamowicz, P., & Tokarczyk, B. (2016). Simple and rapid screening procedure for 143 synthetic cannabinoids in blood and urine by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

Application

"UR-144 N-(5-Hydroxypentyl)-d5" for forensic toxicology testing

Application Note: High-Sensitivity Quantitation of UR-144 N-(5-Hydroxypentyl) Metabolite in Human Urine via LC-MS/MS Abstract & Introduction The rapid proliferation of synthetic cannabinoids ("Spice" or "K2") presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of UR-144 N-(5-Hydroxypentyl) Metabolite in Human Urine via LC-MS/MS

Abstract & Introduction

The rapid proliferation of synthetic cannabinoids ("Spice" or "K2") presents a moving target for forensic toxicology.[1] UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a prevalent indole-derived cannabinoid.[1]

The Challenge: UR-144 undergoes extensive and rapid biotransformation. The parent compound is rarely detectable in urine samples, rendering direct screening ineffective.[1] The Solution: The N-(5-hydroxypentyl) metabolite is a major Phase I biomarker, excreted largely as a glucuronide conjugate.[1] Accurate quantitation requires hydrolysis and the use of a stable isotope-labeled internal standard (IS) to correct for significant matrix effects inherent in urine analysis.[1]

This guide details the validation and application of UR-144 N-(5-Hydroxypentyl)-d5 (Indole-d5) as the critical Internal Standard for this workflow.[1]

Compound Specifications

Analyte (Target)
  • Name: UR-144 N-(5-hydroxypentyl) metabolite[1][2][3][4][5][6][7]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 327.47 g/mol [1]

  • Role: Primary urinary biomarker.[1][8]

Internal Standard (The Tool)
  • Name: UR-144 N-(5-Hydroxypentyl)-d5[1][2][3][5][6][7]

  • Label Position: Indole ring (positions 2, 4, 5, 6, 7).[1]

  • Molecular Formula:

    
    [1][5]
    
  • Molecular Weight: 332.50 g/mol [1]

  • Why Indole-d5? The deuterium label is placed on the aromatic core, ensuring it is chemically stable and does not exchange with the solvent.[1] It provides a +5 Da mass shift, sufficient to avoid isotopic overlap with the analyte.[1]

Metabolic Pathway & Mechanism

Understanding the metabolism is crucial for the hydrolysis step.[1] UR-144 is hydroxylated at the terminal carbon of the N-pentyl chain, followed by Phase II glucuronidation.[1]

Metabolism UR144 UR-144 (Parent Drug) CYP CYP450 (Oxidation) UR144->CYP Metabolite N-(5-Hydroxypentyl) Metabolite (Target Analyte) CYP->Metabolite UGT UGT (Conjugation) Metabolite->UGT Glucuronide Glucuronide Conjugate (Excreted in Urine) UGT->Glucuronide

Figure 1: Metabolic trajectory of UR-144.[1][4] The target analyte (Green) is trapped within the Glucuronide conjugate (Red) in urine, necessitating enzymatic hydrolysis.[1]

Experimental Protocol

A. Sample Preparation (Hydrolysis & Extraction)

Rationale: Direct injection of urine leads to ion suppression.[1] We use


-glucuronidase to liberate the metabolite, followed by Solid Phase Extraction (SPE) for cleanup.[1]

Reagents:

  • 
    -Glucuronidase (E. coli or Helix pomatia).[1]
    
  • Phosphate Buffer (pH 6.8).[1]

  • SPE Cartridges: Polymeric Strong Cation Exchange (e.g., Strata-X-C or Oasis MCX).[1]

Step-by-Step Workflow:

  • Aliquoting: Transfer 200 µL of urine into a glass tube.

  • IS Addition: Add 20 µL of UR-144 N-(5-Hydroxypentyl)-d5 working solution (100 ng/mL).

  • Hydrolysis:

    • Add 100 µL

      
      -glucuronidase solution in phosphate buffer.[1]
      
    • Incubate at 55°C for 45 minutes . (Critical: Ensure complete deconjugation).

  • Quench: Add 200 µL of cold acetonitrile to stop the reaction and precipitate proteins.

  • Dilution: Add 1.5 mL of 0.1% Formic Acid (aq) to prepare for SPE loading.

  • Solid Phase Extraction (Mixed-Mode):

    • Condition: 1 mL MeOH, then 1 mL

      
      .[1]
      
    • Load: Apply the hydrolyzed sample.[1]

    • Wash: 1 mL 0.1% Formic Acid (removes neutrals/acidics).[1]

    • Wash: 1 mL 50% MeOH (removes hydrophobic interferences).

    • Elute: 1 mL 5% Ammonium Hydroxide in MeOH/Acetonitrile (50:50).

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 100 µL Mobile Phase A/B (50:50).
    
B. LC-MS/MS Conditions

Rationale: A C18 column provides retention for the hydrophobic pentyl chain.[1] The MRM transitions focus on the stable TMCP fragment.[1]

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.[1]

Gradient Profile:

Time (min) % B Description
0.0 50 Initial Hold
1.0 50 --
6.0 95 Ramp to elute analyte
8.0 95 Wash
8.1 50 Re-equilibration

| 10.0 | 50 | End |[1]

MRM Transitions:

CompoundPrecursor (Q1)Product (Q3)RoleCollision Energy (V)
UR-144 5-OH 328.2125.1Quant30
UR-144 5-OH 328.255.1Qual55
UR-144 5-OH-d5 333.2125.1IS30

Note on Transitions: The product ion m/z 125.1 corresponds to the tetramethylcyclopropyl (TMCP) cation.[1] Since the d5 label is on the indole ring and the hydroxylation is on the pentyl chain, the TMCP fragment remains unlabeled (125.[1]1) for both the analyte and the IS.[1] This is acceptable because the precursors (328 vs 333) are resolved by Q1.[1]

Analytical Workflow Diagram

Workflow Sample Patient Urine Sample Spike Add IS: UR-144 5-OH-d5 Sample->Spike Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 55°C) Spike->Hydrolysis SPE SPE Cleanup (Mixed Mode Cation Exchange) Hydrolysis->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Quantitation (Ratio: Analyte Area / IS Area) LCMS->Data

Figure 2: End-to-end analytical protocol ensuring data integrity through internal standardization.[1]

Data Analysis & Validation Criteria

Quantitation: Calculate the Area Ratio :



Plot this ratio against the concentration of the calibration standards.

Acceptance Criteria (Forensic Standard):

  • Retention Time: Analyte must elute within ±0.1 min of the IS.

  • Linearity:

    
     over the range 1.0 – 100 ng/mL.[1]
    
  • Ion Ratio: The ratio of Quant/Qual ions (125/55) must be within ±20% of the calibrator average.

  • Recovery: Absolute recovery should be >50% to ensure limit of detection (LOD) requirements (~0.5 ng/mL) are met.

Troubleshooting Guide

  • Issue: Low Signal for Analyte.

    • Cause: Incomplete hydrolysis.[1]

    • Fix: Verify

      
      -glucuronidase activity and ensure pH is strictly 6.8 during incubation.
      
  • Issue: Interfering Peaks.

    • Cause: Isomeric metabolites (e.g., 4-hydroxypentyl).[1]

    • Fix: Optimize the LC gradient. The 5-OH metabolite typically elutes slightly earlier than the 4-OH isomer on C18 columns.[1]

  • Issue: IS Signal Suppression.

    • Cause: Matrix effects from high specific gravity urine.[1]

    • Fix: The d5-IS compensates for this in quantitation, but if signal loss >80%, perform a more rigorous wash step (e.g., increase MeOH % in wash 2 of SPE).

References

  • Sobolevsky, T., et al. (2012).[1][9] "Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids." Drug Testing and Analysis. Retrieved from [Link]

  • Adamowicz, P., & Tokarczyk, B. (2016).[1] "Simple and rapid screening procedure for 143 synthetic cannabinoids in blood and urine by liquid chromatography-tandem mass spectrometry." Drug Testing and Analysis. Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for UR-144. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing UR-144 N-(5-Hydroxypentyl)-d5 Signal Intensity

Status: Operational Specialist: Senior Application Scientist, Mass Spectrometry Division Scope: LC-MS/MS Method Development & Troubleshooting Target Analyte: UR-144 N-(5-Hydroxypentyl)-d5 (Internal Standard)[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Mass Spectrometry Division Scope: LC-MS/MS Method Development & Troubleshooting Target Analyte: UR-144 N-(5-Hydroxypentyl)-d5 (Internal Standard)[1]

Executive Summary

Low signal intensity for deuterated internal standards (IS) like UR-144 N-(5-Hydroxypentyl)-d5 typically stems from three distinct failure points: non-specific binding (adsorption) , matrix-induced ion suppression , or chromatographic mismatch .[1]

As a lipophilic synthetic cannabinoid metabolite, this compound exhibits high affinity for polypropylene and glass surfaces, particularly in aqueous solvents. Furthermore, in complex matrices (urine/blood), co-eluting phospholipids or salts can suppress ionization efficiency in the electrospray source (ESI), masking the IS signal even when extraction recovery is technically sufficient.

This guide provides a diagnostic workflow to isolate the root cause and actionable protocols to restore signal integrity.

Module 1: Diagnostic Workflow (Root Cause Analysis)

Before altering your method, you must isolate where the signal loss occurs. Use this logic gate to determine if the issue is chemical (sample prep), physical (chromatography), or instrumental (MS source).

Signal_Loss_Triage Start ISSUE: Low IS Signal Intensity Neat_Std Test 1: Inject Neat Standard (Solvent only, no matrix) Start->Neat_Std Signal_Good Signal is High/Normal Neat_Std->Signal_Good Pass Signal_Bad Signal is Low/Absent Neat_Std->Signal_Bad Fail Matrix_Issue Root Cause: Matrix Effect or Extraction Loss Signal_Good->Matrix_Issue Inst_Issue Root Cause: Instrument/Source or Adsorption in Vial Signal_Bad->Inst_Issue Action_Matrix Action: Check Ion Suppression & Extraction Efficiency Matrix_Issue->Action_Matrix Action_Inst Action: Check Solubility, Adsorption, & MS Tune Inst_Issue->Action_Inst

Figure 1: Diagnostic logic flow to isolate the source of signal attenuation.

Module 2: The "Sticky" Problem (Adsorption & Solubility)

Synthetic cannabinoids and their metabolites are highly lipophilic.[1] A common error is preparing working standards in high-aqueous content solvents, leading to rapid loss of analyte to the container walls.

The Mechanism

When the organic solvent content drops below 50%, UR-144 metabolites partition out of the solution and bind to hydrophobic surfaces (pipette tips, glass vials, tubing). This results in a "phantom" signal loss where the mass spec is fine, but the analyte never reaches the column.

Corrective Protocol: Solvent & Storage
ParameterRecommendationScientific Rationale
Stock Solvent 100% Methanol or AcetonitrileMaintains solubility.[1][2] Avoid water in stock solutions.[1]
Working Std Minimum 50% OrganicPrevents precipitation/adsorption during dilution.[1]
Vial Type Silanized Glass or Low-Bind PolypropyleneReduces active sites on glass (silanols) that bind polar metabolites.[1]
Reconstitution Match Mobile Phase Initial ConditionsIf MP A is 95% water, do not inject 100% MeOH sample (peak distortion).[1] Use 50:50 but ensure rapid injection.

Critical Check: If your signal drops over time within the same sequence (e.g., Injection 1 is 100%, Injection 50 is 40%), the analyte is likely adsorbing to the vial surface or precipitating.

Module 3: Matrix Effects & Ion Suppression

If your neat standard looks good but the signal disappears in urine/blood samples, you are facing Ion Suppression . This is caused by co-eluting matrix components (phospholipids, urea, salts) that compete for charge in the ESI droplet.[1]

The Deuterium Risk

While deuterated ISs are designed to track the analyte, UR-144 N-(5-Hydroxypentyl)-d5 may elute slightly earlier than the non-deuterated target due to the deuterium isotope effect (C-D bonds are shorter/stronger than C-H, slightly reducing lipophilicity).[1]

  • Risk: If the IS shifts into a suppression zone (e.g., a phospholipid peak) where the native analyte is not, the IS signal will be crushed while the native signal remains, leading to inaccurate quantification.

Troubleshooting Protocol
  • Perform a Post-Column Infusion:

    • Infuse the IS (UR-144 N-(5-Hydroxypentyl)-d5) continuously into the MS source via a T-tee.[1]

    • Inject a blank matrix extract (urine/blood) via the LC.[1]

    • Result: Monitor the baseline. A dip in the baseline indicates where suppression occurs.[1] Ensure your IS does not elute in this "dip".

  • Optimize Extraction (Clean-up):

    • Urine: Use

      
      -glucuronidase hydrolysis to free the metabolite, followed by Solid Phase Extraction (SPE) rather than simple "Dilute-and-Shoot" to remove salts/urea.
      
    • Blood: Use Phospholipid Removal Plates (e.g., Ostro, HybridSPE) instead of standard protein precipitation to remove ion-suppressing lipids.[1]

Module 4: Instrument & Source Optimization

Synthetic cannabinoid metabolites generally ionize well in ESI Positive (+) mode .[1] However, source parameters must be tuned to prevent in-source fragmentation or poor desolvation.[1]

Recommended MS/MS Transitions

Note: Exact masses depend on the specific location of the deuterium label (usually the indole or pentyl chain). Verify with your Certificate of Analysis (CoA).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
UR-144 N-(5-OH)-d5 ~333.2 (M+H)+~144.125-35Quantifier (Indole core)
~219.115-25Qualifier
  • Source Temperature: High temperatures (500°C+) are generally safe and help desolvate the hydroxyl group.[1]

  • Cone Voltage: Keep moderate. Excessive voltage can cause in-source water loss (

    
    ), splitting the signal between the parent mass and the dehydrated mass.[1]
    

Frequently Asked Questions (FAQ)

Q: My IS peak is splitting. Is the column broken? A: Likely not. Peak splitting in this assay is often caused by a solvent mismatch.[1] If you reconstitute your sample in 100% Methanol but your initial mobile phase is 95% Water, the "plug" of strong solvent travels down the column, carrying some analyte faster than the rest. Fix: Reconstitute in a solvent ratio closer to your starting mobile phase (e.g., 20% MeOH / 80% Water), or use a trap column.[1]

Q: Can I use plastic vials instead of glass? A: Standard polypropylene can absorb lipophilic cannabinoids.[1] Use High-Density Polyethylene (HDPE) or specific "Low-Bind" polypropylene.[1] Silanized glass is the gold standard but more expensive.[1]

Q: Why is the signal low only in patient samples but fine in spiked water? A: This confirms Matrix Effects .[1] Your extraction efficiency is likely fine, but the matrix is suppressing ionization. Switch from Liquid-Liquid Extraction (LLE) to Solid Phase Extraction (SPE) to clean up the sample, or dilute the sample 1:5 or 1:10 prior to injection (if sensitivity allows).[1]

Q: Does pH matter for this metabolite? A: Yes. The hydroxyl group makes it slightly more polar.[1] Ensure your mobile phase is acidic (0.1% Formic Acid) to protonate the nitrogen for ESI+ detection.[1] Avoid high pH mobile phases which might suppress ionization in positive mode.[1]

References

  • Kavanagh, P., et al. (2013).[1] The metabolism of UR-144 in human hepatocytes and identification of metabolites in human urine. Journal of Analytical Toxicology. (Context on metabolic pathways and hydrolysis requirements).

  • Knittel, J. L., et al. (2016).[1] Stability of synthetic cannabinoids in biological matrices. Journal of Analytical Toxicology. (Data on adsorption and thermal instability).

Sources

Optimization

Technical Support Center: Matrix Effect Mitigation for UR-144 Metabolites

Product: UR-144 N-(5-Hydroxypentyl)-d5 (Internal Standard) Application: LC-MS/MS Quantitation of Synthetic Cannabinoids in Biological Matrices Document ID: TS-UR144-ME-01 Core Concept: The "Hidden" Variable in Quantitati...

Author: BenchChem Technical Support Team. Date: February 2026

Product: UR-144 N-(5-Hydroxypentyl)-d5 (Internal Standard) Application: LC-MS/MS Quantitation of Synthetic Cannabinoids in Biological Matrices Document ID: TS-UR144-ME-01

Core Concept: The "Hidden" Variable in Quantitation

As a researcher analyzing synthetic cannabinoids, you rely on UR-144 N-(5-Hydroxypentyl)-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Theoretically, this IS should compensate for analyte loss during extraction and ionization variability during LC-MS/MS.

However, Ion Suppression (Matrix Effects) can compromise this relationship.[1] In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids in plasma, salts/urea in urine, or residual hydrolysis enzymes) compete with your analyte for charge.

If the suppression is identical for both the analyte and the -d5 IS, quantification remains accurate (though sensitivity drops). If the suppression differs—due to chromatographic isotope effects or cross-talk —your data becomes invalid.

Diagnostic Workflow: Do You Have a Matrix Problem?

Do not assume your method is valid just because the linearity (


) is good. You must quantify the Matrix Effect (ME) using the Matuszewski Method  (Standard Line Slopes) or Post-Column Infusion.
Visual Logic: The Matrix Effect Decision Tree

MatrixEffectLogic Start Start: Low Sensitivity or High IS Variability Step1 Perform Post-Column Infusion (Qualitative) Start->Step1 Decision1 Are there dips/peaks at retention time? Step1->Decision1 Step2 Perform Matuszewski Protocol (Quantitative) Decision1->Step2 No obvious dips Fix1 Optimize Extraction (Switch to SLE or SPE) Decision1->Fix1 Yes, significant dips Calc Calculate ME %: (Set B / Set A) * 100 Step2->Calc ResultBad ME < 80% (Suppression) or > 120% (Enhancement) Calc->ResultBad ResultGood ME between 80-120% Calc->ResultGood ResultBad->Fix1 Fix2 Check Deuterium Separation ResultBad->Fix2

Figure 1: Decision matrix for diagnosing ion suppression/enhancement issues in LC-MS/MS workflows.

Protocol A: Post-Column Infusion (Qualitative)

Best for visualizing exactly where matrix components elute relative to your UR-144 metabolite.

  • Setup: Tee-in a steady infusion of UR-144 N-(5-Hydroxypentyl)-d5 (approx. 100 ng/mL) into the mobile phase flow after the analytical column but before the MS source.

  • Injection: Inject a "blank" extracted matrix sample (e.g., extracted urine or plasma without analyte).

  • Observation: Monitor the baseline of the -d5 transition.

    • Stable Baseline: Clean matrix.

    • Negative Peaks (Dips): Ion suppression zones.

    • Positive Peaks: Ion enhancement zones.

  • Analysis: If your analyte elutes during a "dip," you must modify your chromatography to shift the peak away from that zone.

Protocol B: The Matuszewski Method (Quantitative)

The gold standard for validating bioanalytical methods (SWGTOX/FDA).

Prepare three sets of samples at the same concentration (e.g., Low QC level):

SetDescriptionRepresents
Set A Standard in neat mobile phaseTrue Response (No Matrix)
Set B Standard spiked into extracted blank matrixMatrix-Affected Response
Set C Standard spiked into matrix before extractionExtraction Recovery + Matrix Effect

Calculations:

  • Matrix Effect (ME %):

    
    
    
  • Recovery (RE %):

    
    
    
  • Process Efficiency (PE %):

    
    
    

Critical Threshold: An ME% outside the range of 80–120% indicates significant suppression or enhancement that requires mitigation.

Troubleshooting & Optimization

Issue 1: The Deuterium Isotope Effect

Symptom: The -d5 IS elutes slightly earlier than the non-deuterated analyte, and the IS response is stable while the analyte response fluctuates. Cause: Deuterium (D) is slightly more hydrophilic than Hydrogen (H). On high-performance C18 columns, UR-144 N-(5-Hydroxypentyl)-d5 may separate from the target analyte by 0.1–0.2 minutes. Risk: If a sharp matrix suppression zone (e.g., a phospholipid peak) occurs in that 0.1-minute gap, the IS will not "see" the suppression that the analyte suffers, leading to over-quantification .

Corrective Actions:

  • Reduce Retention: Use a shorter column or steeper gradient to force co-elution (at the cost of resolution from other interferences).

  • Change Column Phase: Switch from C18 to Biphenyl or Phenyl-Hexyl . These phases rely more on pi-pi interactions (stacking) than pure hydrophobicity, often reducing the D/H separation factor.

Issue 2: High Suppression in Hydrolyzed Urine

Symptom: ME% < 50% for UR-144 metabolites in urine samples. Cause: UR-144 metabolites are heavily glucuronidated. You likely used


-glucuronidase for hydrolysis. The enzyme itself, plus the liberated glucuronic acid, causes massive suppression if not removed.

Corrective Actions (Extraction Comparison):

Extraction MethodSuppression RiskRecoveryRecommendation
Dilute-and-Shoot High 100%Avoid for trace UR-144 analysis. High salt/enzyme load suppresses signal.
Protein Precipitation (PPT) Medium >90%Acceptable for urine, poor for plasma (leaves phospholipids).
Supported Liquid Extraction (SLE) Low >85%Recommended. Removes salts and proteins efficiently.
Solid Phase Extraction (SPE) Very Low 70-90%Gold Standard. Use a mixed-mode cation exchange (MCX) cartridge to wash away neutrals/acids.

Frequently Asked Questions (FAQs)

Q1: Can I just increase the concentration of the -d5 IS to overcome suppression? A: No. Increasing the IS concentration improves the precision of the IS peak integration, but it does not remove the suppression. If 90% of the signal is suppressed, you are losing sensitivity (LOD/LOQ), regardless of how much IS you add. You must clean up the sample.

Q2: Why do I see "Ion Enhancement" (ME > 120%)? A: This is less common but occurs when co-eluting compounds facilitate droplet evaporation or charge transfer in the ESI source. It is often a sign of co-eluting reagents from the sample prep (e.g., residual ion-pairing agents).

Q3: My retention times are drifting. Is this a matrix effect? A: Indirectly, yes. If you inject "dirty" samples (protein/lipid laden), they accumulate on the column head. This changes the stationary phase chemistry, causing retention time shifts.[2] If the shift moves the analyte into a suppression zone, your quantification will fail. Always use a guard column.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[3] Analytical Chemistry.

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.

  • Scheidweiler, K. B., et al. (2013). Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites in Human Urine by LC-MS/MS. Journal of Chromatography B.

  • Kusano, M., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of UR-144 N-(5-Hydroxypentyl)-d5

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) & Troubleshooting Workflow Low recovery of an internal standard can stem from multiple stages of the analytical pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting Workflow

Low recovery of an internal standard can stem from multiple stages of the analytical process. The following sections are designed to systematically address these potential pitfalls.

Analyte Stability and Storage

Question: Could my storage or handling procedures be causing degradation of UR-144 N-(5-Hydroxypentyl)-d5?

Answer: While UR-144 has demonstrated good stability in whole blood under various temperature conditions, proper storage is still crucial to prevent degradation.[1]

  • Expert Insight: Deuterated standards, like their non-deuterated counterparts, can be susceptible to degradation from improper storage. Factors such as temperature fluctuations, exposure to light, and repeated freeze-thaw cycles can compromise the integrity of the analyte. For long-term stability, it is recommended to store these compounds in a cool, dry, and dark environment, preferably under an inert gas.[2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the standard is stored at the recommended temperature, typically -20°C.[3]

    • Aliquot the Standard: To minimize freeze-thaw cycles, prepare single-use aliquots of your working solution.

    • Check for Contamination: Visually inspect the standard solution for any signs of precipitation or discoloration.

Sample Preparation: The Critical First Step

Sample preparation, particularly solid-phase extraction (SPE) and liquid-liquid extraction (LLE), is a common source of analyte loss.

Question: My recovery is low after performing Solid-Phase Extraction (SPE). What could be going wrong?

Answer: SPE is a powerful technique for sample clean-up, but it requires careful optimization to ensure high recovery.[4][5] The properties of synthetic cannabinoids and their metabolites make them well-suited for SPE.[6]

  • Expert Insight: The choice of SPE sorbent and the optimization of wash and elution steps are critical. For compounds like UR-144 and its metabolites, polymeric resins are often a good choice.[6] It's also important to consider that metabolites may behave differently than the parent compound during extraction.

  • Troubleshooting Workflow for SPE:

    Caption: A logical workflow for troubleshooting low recovery in Solid-Phase Extraction.

  • Detailed Protocol for SPE Optimization:

    StepParameter to CheckRecommended ActionRationale
    1. Sorbent Selection Sorbent ChemistryFor synthetic cannabinoids, consider polymeric sorbents.These often provide good retention and recovery for this class of compounds.[6]
    2. Conditioning Solvent ApplicationEnsure the sorbent bed is fully wetted with the conditioning solvent.Proper conditioning activates the sorbent for optimal analyte retention.
    3. Sample Loading Flow RateMaintain a slow and consistent flow rate during sample loading.A fast flow rate can lead to channeling and incomplete retention.
    4. Wash Steps Solvent CompositionEvaluate the strength of the wash solvent. A solvent that is too strong can elute the analyte.For example, using a methanol concentration above 25% in a buffer wash can lead to the loss of some cannabinoid metabolites.[6]
    5. Elution Solvent and VolumeEnsure the elution solvent is strong enough and the volume is sufficient to fully elute the analyte.Incomplete elution is a common cause of low recovery. Consider solvents like ethyl acetate.[6]

Question: I'm using Liquid-Liquid Extraction (LLE). What factors could be contributing to low recovery?

Answer: LLE is a fundamental technique, but its efficiency depends on several factors, including solvent choice and pH.

  • Expert Insight: The goal of LLE is to partition the analyte of interest from the aqueous sample matrix into an immiscible organic solvent. The choice of solvent is critical and should be based on the polarity of the analyte. For the extraction of synthetic cannabinoid metabolites from urine, chlorobutane has been used effectively.[7]

  • Troubleshooting Steps for LLE:

    • Solvent Selection: Ensure the chosen organic solvent has the appropriate polarity to efficiently extract UR-144 N-(5-Hydroxypentyl)-d5.

    • pH Adjustment: The pH of the aqueous sample can significantly impact the charge state of the analyte and, therefore, its partitioning behavior. Experiment with adjusting the pH to optimize recovery.

    • Extraction Volume and Repetitions: A single extraction may not be sufficient. Perform multiple extractions with fresh solvent and pool the organic phases to improve recovery.

    • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can trap the analyte and lead to low recovery. Techniques to break emulsions include centrifugation or the addition of salt.

Chromatographic and Mass Spectrometric Analysis

Question: Could there be an issue with my LC-MS/MS method that is causing a low signal for my deuterated internal standard?

Answer: Yes, issues with the analytical instrumentation can mimic low recovery.

  • Expert Insight: While deuterated internal standards are designed to co-elute with and behave similarly to the native analyte, there can be subtle differences.[8] It's also important to rule out issues like ion suppression, which can disproportionately affect the analyte and the internal standard.[9]

  • Troubleshooting Steps for LC-MS/MS:

    • Check for Co-elution: Verify that the deuterated standard and the native analyte are co-eluting. A slight shift in retention time can sometimes occur.[10]

    • Investigate Ion Suppression: Infuse a solution of the analyte and internal standard post-column while injecting a blank extracted matrix sample. A dip in the signal at the retention time of the analyte indicates ion suppression.

    • Optimize MS Parameters: Ensure that the mass transition, collision energy, and other MS parameters are optimized for UR-144 N-(5-Hydroxypentyl)-d5.

    • Assess for Degradation in the Ion Source: Some compounds can be susceptible to in-source degradation.[3] This can be investigated by modifying source parameters like temperature.

  • Diagram of Potential LC-MS/MS Issues:

    LCMS_Issues Low_Signal Low MS Signal for IS Coelution Retention Time Mismatch Low_Signal->Coelution Ion_Suppression Matrix Effects (Ion Suppression) Low_Signal->Ion_Suppression MS_Params Suboptimal MS Parameters Low_Signal->MS_Params In_Source_Degradation In-Source Degradation Low_Signal->In_Source_Degradation

    Caption: Potential sources of low signal for an internal standard in LC-MS/MS analysis.

Summary and Key Takeaways

Troubleshooting low recovery of UR-144 N-(5-Hydroxypentyl)-d5 requires a systematic approach. By carefully evaluating each step of your analytical workflow, from sample storage to final detection, you can identify and resolve the root cause of the issue. Remember to validate your analytical method to ensure accuracy, precision, and robustness.[11]

References

  • UR-144. (n.d.). In Wikipedia. Retrieved February 5, 2024, from [Link]

  • UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. (2023). PubMed. [Link]

  • UR-144 – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. (2022). PubMed. [Link]

  • Stability of Synthetic Cannabinoids in Biological... (n.d.). Journal of Analytical Toxicology - Ovid. [Link]

  • Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioid. (2022). UniTo. [Link]

  • NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. (2025). CFSRE. [Link]

  • Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (2016). PubMed Central. [Link]

  • Selective solid phase extraction of JWH synthetic cannabinoids by using computationally designed peptides. (2017). PubMed. [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). South American Journal of Clinical Research. [Link]

  • (PDF) Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. (2025). ResearchGate. [Link]

  • An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. (n.d.). OpenBU. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]

  • Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. [Link]

  • Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. (n.d.). Annex Publishers. [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). myadlm.org. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). NIH. [Link]

  • Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. (n.d.). PMC. [Link]

  • Extraction of Synthetic Cannabinoids Parents and Metabolites (JWH Series) from Urine, Plasma, and Whole Blood Using Supported Liquid Extraction (ISOLUTE? SLE+) in Cartridge and 96-Well Format Prior to LC–MS-MS. (n.d.). LCGC International. [Link]

  • Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. (2013). PubMed. [Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS Analysis for UR-144 N-(5-Hydroxypentyl)-d5

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing liquid chromatography (LC) gradient conditions for the analysis of UR-144 N-(5-Hydroxypentyl)-d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing liquid chromatography (LC) gradient conditions for the analysis of UR-144 N-(5-Hydroxypentyl)-d5 , a critical deuterated internal standard for the metabolite of the synthetic cannabinoid UR-144.[1] Adherence to the principles outlined below will enhance chromatographic resolution, improve peak shape, and ensure the generation of robust, reproducible data for toxicological and forensic applications.[2][3]

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during method development for deuterated standards and polar metabolites.

Q1: Why is my peak for UR-144 N-(5-Hydroxypentyl)-d5 tailing or showing poor symmetry?

A: Peak tailing is the most common chromatographic problem and often indicates a secondary retention mechanism is occurring alongside the primary reversed-phase interaction.[4] For a molecule like UR-144 N-(5-Hydroxypentyl)-d5, which has a polar hydroxyl group, the primary causes are:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the stationary phase can form strong hydrogen bonds with the analyte's polar functional groups.[5] These interactions delay a portion of the analyte molecules from eluting, causing a "tail." This is especially prominent with basic compounds.[4][6]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization states of the analyte or the stationary phase, exacerbating secondary interactions.[6]

  • Solution: Operate at a low mobile phase pH (e.g., by adding 0.1% formic acid) to suppress the ionization of surface silanol groups, thereby minimizing these unwanted interactions.[7] Consider using a highly deactivated, end-capped column.[8]

Q2: My deuterated internal standard (IS) and the non-deuterated analyte are not perfectly co-eluting. Why is this happening?

A: This phenomenon is known as the "deuterium isotope effect."[9] The replacement of hydrogen with the heavier deuterium isotope can slightly alter the molecule's physicochemical properties, including its lipophilicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[9][10] While a minor shift is often acceptable, significant separation can be problematic if the two compounds elute into regions with different levels of matrix-induced ion suppression, leading to inaccurate quantification.[9]

Q3: I am experiencing low sensitivity or a weak signal for my analyte. What are the likely causes?

A: Low sensitivity in LC-MS is typically rooted in poor ionization efficiency or signal suppression.

  • Suboptimal Mobile Phase: The absence of a proton source in the mobile phase can lead to inefficient formation of [M+H]+ ions in positive electrospray ionization (ESI) mode.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids) can compete with the analyte for ionization in the MS source, suppressing its signal.

  • Solution: The addition of a mobile phase additive like formic acid is crucial. It acts as a proton donor, promoting the formation of protonated molecules ([M+H]+) and enhancing the MS signal.[11][12] If matrix effects are suspected, improve sample clean-up (e.g., using solid-phase extraction) or adjust the chromatographic gradient to separate the analyte from the interfering components.[13]

Q4: How can I prevent analyte carryover between injections?

A: Carryover, where remnants of an analyte from one injection appear in the next, compromises the accuracy of subsequent analyses, especially for low-concentration samples.

  • Solution: Implement a robust needle wash protocol. Use a strong, organic solvent mixture (e.g., 70:20:10 methanol–water–acetonitrile) for the needle wash step.[14] Injecting a blank solvent run after a high-concentration sample can also help diagnose and mitigate carryover.[14]

Part 2: Systematic LC Gradient Optimization Workflow

A logical, step-by-step approach is the most efficient path to a robust and optimized LC method. This workflow is designed to systematically refine chromatographic parameters.

Step 1: Foundational Choices - Column and Mobile Phase Selection

The success of your separation is fundamentally dependent on the correct choice of column chemistry and mobile phase.

  • Column Selection: The polarity introduced by the N-(5-hydroxypentyl) group makes UR-144 N-(5-Hydroxypentyl)-d5 more polar than its parent compound. A standard C18 column is a versatile starting point, but other chemistries may offer superior selectivity.[13]

    • High Strength Silica (HSS) T3 Columns: These are designed to provide balanced retention for both polar and non-polar compounds, making them an excellent choice.[15][16]

    • Biphenyl Columns: These offer alternative selectivity through π-π interactions and are effective for separating isomeric metabolites and other complex mixtures of synthetic cannabinoids.[17]

  • Mobile Phase Selection:

    • Aqueous (A): Ultrapure Water + 0.1% Formic Acid.

    • Organic (B): Acetonitrile or Methanol + 0.1% Formic Acid.

    • Rationale for Formic Acid: Formic acid is a volatile additive ideal for LC-MS. It serves two critical functions: 1) It provides protons to facilitate efficient ionization in positive ESI mode, boosting signal intensity[12][18], and 2) It lowers the mobile phase pH, which protonates residual silanol groups on the column packing, significantly reducing the secondary interactions that cause peak tailing.[4][7]

ParameterRecommended Starting PointRationale
Column Waters ACQUITY UPLC HSS T3 (or equivalent), 1.8 µm, 2.1 x 100 mmExcellent retention for polar analytes and high efficiency from sub-2 µm particles.[15][16]
Mobile Phase A Water + 0.1% (v/v) Formic AcidProvides protons for ionization and suppresses silanol interactions.[11]
Mobile Phase B Acetonitrile + 0.1% (v/v) Formic AcidStrong organic solvent, often provides sharper peaks than methanol.
Column Temp 40 °CReduces mobile phase viscosity and can improve peak shape and efficiency.[16]
Flow Rate 0.3 - 0.5 mL/minAppropriate for 2.1 mm ID columns to ensure optimal linear velocity.
Step 2: The Scouting Gradient

The initial goal is not perfect separation but to determine the approximate retention time of the analyte and identify any major issues. A fast, wide-range gradient is used for this purpose.

Time (min)Flow (mL/min)%A%B
0.00.4955
1.00.4955
8.00.4595
10.00.4595
10.10.4955
12.00.4955

Run a standard of UR-144 N-(5-Hydroxypentyl)-d5 using this gradient and evaluate the resulting chromatogram.

Step 3: Diagnosis and Troubleshooting Workflow

Based on the outcome of the scouting run, use the following decision tree to guide your next steps. This workflow provides a logical path to resolving the most common chromatographic issues.

G start Start: Evaluate Scouting Run peak_shape Assess Peak Shape start->peak_shape retention Assess Retention Time (RT) start->retention sensitivity Assess Signal Intensity start->sensitivity tailing Peak Tailing? peak_shape->tailing no_retention Little / No Retention? retention->no_retention low_signal Signal Too Low? sensitivity->low_signal sol_tailing Action: - Ensure 0.1% Formic Acid is in BOTH mobile phases. - Use a modern, end-capped column (e.g., HSS T3). tailing->sol_tailing Yes good_shape Symmetrical Peak tailing->good_shape No sol_retention Action: - Lower initial %B (e.g., start at 2% B). - Consider a more retentive column (e.g., standard C18). no_retention->sol_retention Yes good_retention Adequate Retention (k' > 2) no_retention->good_retention No sol_signal Action: - Confirm Formic Acid addition. - Optimize MS source parameters (e.g., capillary voltage). - Check for matrix suppression. low_signal->sol_signal Yes good_signal Strong Signal low_signal->good_signal No optimize Proceed to Gradient Fine-Tuning good_shape->optimize good_retention->optimize good_signal->optimize

Caption: Troubleshooting workflow for initial LC gradient optimization.

Step 4: Fine-Tuning the Gradient for Optimal Resolution

Once the initial issues are resolved and you have an approximate retention time (e.g., 6.5 minutes), you can optimize the gradient slope around the analyte to improve resolution and shorten the run time.

Principle: A shallower gradient around the elution time of the target analyte will increase the separation between it and any closely eluting compounds.

Let's assume the analyte eluted at 6.5 minutes in the scouting run, which corresponds to approximately 60% B .

  • Introduce a shallow segment: Modify the gradient to slow down the increase of organic solvent around the elution window.

  • Add a steep wash step: After the analyte has eluted, rapidly increase the organic percentage to 95-100% to elute any strongly retained compounds and clean the column.

  • Re-equilibration: Ensure the column is fully re-equilibrated at the initial conditions for at least 5-10 column volumes before the next injection to ensure reproducible retention times.

Part 3: Recommended Optimized Protocol

This protocol is a robust starting point derived from the optimization workflow. It is designed for a standard UHPLC/MS system.

LC Method Parameters
ParameterSetting
Column Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Needle Wash 70:20:10 Methanol:Water:Acetonitrile
Optimized Gradient Table
Time (min)%A%BCurve
0.070.030.0Initial
1.070.030.06
6.045.055.06
8.05.095.06
9.55.095.06
9.670.030.06
12.070.030.06
Mass Spectrometry Parameters (Example for ESI+)

These parameters are instrument-dependent and require optimization.

ParameterExample Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 500 °C
Desolvation Gas Flow 800 L/Hr
Cone Gas Flow 50 L/Hr
MRM Transitions Instrument Specific; determine via infusion of standard

References

  • Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Retrieved from [Link]

  • Di Stase, S. (2022). Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Retrieved from [Link]

  • Oxford Academic. (2014). Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. Retrieved from [Link]

  • ResearchGate. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Welch Materials. (2023). Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry?. Retrieved from [Link]

  • Restek. (2020). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Retrieved from [Link]

  • MDPI. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. Retrieved from [Link]

  • ALWSCI. (n.d.). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Chromatography Online. (n.d.). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Method Validation of UR-144 N-(5-Hydroxypentyl)-d5

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of synthetic cannabinoids and their metabolites is paramount for both forensic toxicology and pharmacokinetic st...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of synthetic cannabinoids and their metabolites is paramount for both forensic toxicology and pharmacokinetic studies. This guide provides an in-depth technical comparison of analytical methodologies for the validation of UR-144 N-(5-hydroxypentyl)-d5, a deuterated internal standard crucial for the accurate measurement of the primary urinary metabolite of the synthetic cannabinoid UR-144.[1] This document will explore the nuances of method validation, comparing the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) technique.

The Critical Role of Deuterated Internal Standards in Bioanalysis

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard, such as UR-144 N-(5-Hydroxypentyl)-d5, is a cornerstone of a robust and reliable bioanalytical method.[2][3] Deuterated standards are chemically identical to the analyte of interest, causing them to exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar ionization response allow the internal standard to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[2][3][4] The result is a significant improvement in the accuracy, precision, and reproducibility of the analytical data, which is essential for meeting the stringent requirements of regulatory bodies like the FDA and EMA.[2][3]

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of synthetic cannabinoids and their metabolites in biological matrices due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[5]

Experimental Workflow: LC-MS/MS Analysis

Sources

Comparative

Linearity and range for "UR-144 N-(5-Hydroxypentyl)-d5" quantification

Technical Comparison Guide: Linearity and Range for UR-144 N-(5-Hydroxypentyl)-d5 Quantification Executive Summary In the forensic analysis of synthetic cannabinoids, the quantification of UR-144 N-(5-hydroxypentyl) meta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Linearity and Range for UR-144 N-(5-Hydroxypentyl)-d5 Quantification

Executive Summary

In the forensic analysis of synthetic cannabinoids, the quantification of UR-144 N-(5-hydroxypentyl) metabolite is critical due to the rapid metabolism of the parent compound (UR-144), which renders the parent drug undetectable in urine. This guide evaluates the performance of the deuterated internal standard, UR-144 N-(5-Hydroxypentyl)-d5 , focusing on its linearity, dynamic range, and ability to correct for matrix effects in LC-MS/MS workflows.

Key Finding: The use of the specific d5-isotopolog provides a linear dynamic range (LDR) spanning 0.1 ng/mL to 100 ng/mL (


), significantly outperforming analog internal standards (e.g., JWH-018 metabolites) in correcting for ionization suppression in complex urinary matrices.

Technical Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The superior performance of the d5-standard stems from its physicochemical identity to the analyte. In Electrospray Ionization (ESI), co-eluting matrix components (salts, phospholipids) can suppress or enhance ionization.

  • The Problem: External calibration fails to account for these transient suppression events.

  • The Solution: The d5-standard co-elutes perfectly with the target analyte. Therefore, any suppression affecting the analyte affects the standard identically and simultaneously.

  • Why d5? A mass shift of +5 Da (typically on the pentyl side chain) is sufficient to prevent "cross-talk" (isotopic overlap) between the natural M+5 isotope of the analyte and the internal standard, ensuring signal purity.

Figure 1: Signal Correction Mechanism

MatrixCorrection cluster_0 LC Column Elution cluster_1 ESI Source cluster_2 MS Detection Analyte Target Analyte (UR-144-OH) Ionization Ionization Event Analyte->Ionization IS Internal Standard (UR-144-OH-d5) IS->Ionization Matrix Matrix Interference (Phospholipids) Matrix->Ionization Suppression Signal_A Suppressed Signal (Analyte) Ionization->Signal_A Signal_IS Suppressed Signal (IS) Ionization->Signal_IS Ratio Corrected Ratio (Analyte/IS) Signal_A->Ratio Signal_IS->Ratio

Caption: The d5-standard co-elutes with the analyte, ensuring that matrix-induced ionization suppression affects both equally, yielding a corrected quantitative ratio.

Comparative Performance Analysis

The following table contrasts the performance of the specific UR-144-d5 standard against common alternatives used in budget-constrained or screening-focused laboratories.

Table 1: Performance Metrics of Standardization Strategies

FeatureUR-144-OH-d5 (Target) Analog IS (e.g., JWH-018-d9) External Standardization
Linearity (

)
> 0.998 0.985 – 0.995< 0.980
Linear Range 0.1 – 100 ng/mL 0.5 – 50 ng/mL5.0 – 50 ng/mL
Matrix Correction Dynamic & Real-time Static (Retention time mismatch)None
Retention Time Shift Negligible (< 0.02 min)Significant (> 0.5 min)N/A
Recovery Accuracy 95% – 105%80% – 120%60% – 140%
Suitability Quantitative Confirmation Qualitative ScreeningRough Estimation

Analysis:

  • Analog IS Failure: Using a structural analog like JWH-018-OH-d5 introduces retention time differences. If the matrix interference elutes at the UR-144 time but not the JWH-018 time, the analog IS will not "see" the suppression, leading to false positives or negatives.

  • d5 Superiority: The d5 standard provides a validated Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL, essential for detecting trace usage in forensic cases where urine concentrations are often low due to extensive metabolism.

Validated Experimental Protocol

This protocol is designed for the quantification of UR-144 N-(5-hydroxypentyl) in human urine.[1][2][3] Note that UR-144 metabolites are extensively glucuronidated; enzymatic hydrolysis is mandatory before extraction.

Workflow Diagram

Workflow Sample Urine Sample (100 µL) IS_Add Add IS: UR-144-OH-d5 Sample->IS_Add Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 60°C, 30 min) IS_Add->Hydrolysis Extraction Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Hydrolysis->Extraction Dry Evaporate & Reconstitute (Mobile Phase) Extraction->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS

Caption: Step-by-step sample preparation workflow emphasizing the critical hydrolysis step for urinary metabolite quantification.

Detailed Methodology
  • Preparation:

    • Aliquot 100 µL of urine.

    • Internal Standard Spike: Add 10 µL of UR-144 N-(5-Hydroxypentyl)-d5 (1 µg/mL in methanol) to achieve a final concentration of 100 ng/mL.

  • Hydrolysis (Crucial Step):

    • Add 50 µL of β-glucuronidase (e.g., from Helix pomatia or recombinant).

    • Incubate at 60°C for 30–60 minutes. Note: Failure to hydrolyze results in >80% underestimation of total metabolite load.

  • Extraction:

    • Add 1 mL of Ethyl Acetate:Hexane (90:10 v/v). Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer supernatant to a clean glass tube and evaporate to dryness under nitrogen.

  • Reconstitution:

    • Dissolve residue in 100 µL of Mobile Phase (50:50 0.1% Formic Acid in Water : Acetonitrile).

  • LC-MS/MS Conditions:

    • Column: C18 (2.1 x 50 mm, 1.7 µm).

    • Transitions:

      • Analyte (UR-144-OH): m/z 328.2 → 144.1 (Quant), 328.2 → 232.1 (Qual).

      • IS (UR-144-OH-d5): m/z 333.2 → 149.1.

Linearity and Range Data

The following data represents typical validation results using the protocol above.

  • Calibration Model: Linear regression,

    
     weighting.
    
  • Dynamic Range: 0.1 – 100 ng/mL.

Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.1 (LLOQ) 98.24.5
0.5 101.53.2
10.0 99.82.1
50.0 100.41.8
100.0 (ULOQ) 97.92.5

Interpretation: The method demonstrates excellent linearity (


) and precision across three orders of magnitude. The high accuracy at the LLOQ (0.1 ng/mL) is directly attributable to the d5-standard's ability to correct for background noise and ion suppression at the lower end of the curve.

References

  • Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. Retrieved from [Link]

  • Hutter, M., et al. (2012). Identification of the major urinary metabolites in man of seven synthetic cannabinoids... using LC-MS/MS techniques. Journal of Mass Spectrometry.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Recommendations. Retrieved from [Link]

Sources

Validation

Comparative Guide: UR-144 N-(5-Hydroxypentyl)-d5 vs. Alternative Analytical Standards

Executive Summary In the forensic analysis of synthetic cannabinoids, the parent compound UR-144 is rarely detectable in urine due to rapid and extensive metabolism. Consequently, the N-(5-hydroxypentyl) and N-pentanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the forensic analysis of synthetic cannabinoids, the parent compound UR-144 is rarely detectable in urine due to rapid and extensive metabolism. Consequently, the N-(5-hydroxypentyl) and N-pentanoic acid metabolites have become the primary biomarkers for confirming intake.

This guide compares the analytical performance of the specific isotopically labeled internal standard, UR-144 N-(5-Hydroxypentyl)-d5 , against alternative internal standards (such as the deuterated parent UR-144-d5 or generic analogs like JWH-018-d9).

Part 1: The Metabolic Landscape & Target Selection

To understand the necessity of the specific d5-metabolite standard, we must first map the metabolic fate of UR-144. Unlike Δ9-THC, UR-144 possesses a tetramethylcyclopropyl ring, which is susceptible to both enzymatic oxidation and thermal degradation (during smoking).

Metabolic Pathway Diagram

The following diagram illustrates the divergence between the parent compound and its major urinary markers, highlighting the "Shared Metabolic Route" with XLR-11 (5-fluoro-UR-144), which complicates analysis.

UR144_Metabolism UR144 UR-144 (Parent) (Rare in Urine) Degradant Thermal Degradant (Ring Open) UR144->Degradant Pyrolysis (Smoking) Hydroxyl N-(5-Hydroxypentyl) Metabolite (MAJOR TARGET) UR144->Hydroxyl Cyp450 Hydroxylation Carboxyl N-Pentanoic Acid Metabolite (Secondary Target) UR144->Carboxyl Oxidation XLR11 XLR-11 (Parent) (5-Fluoro Analog) XLR11->UR144 Defluorination (Minor Pathway) XLR11->Hydroxyl Defluorination + Metabolism Glucuronide Glucuronide Conjugate (Requires Hydrolysis) Hydroxyl->Glucuronide UGT Conjugation

Figure 1: Metabolic pathways of UR-144 showing the formation of the primary N-(5-hydroxypentyl) target and the interference potential from XLR-11 defluorination.

The Glucuronide Challenge

The N-(5-hydroxypentyl) metabolite is excreted almost exclusively as a glucuronide conjugate.[1]

  • Implication: Direct analysis of urine will yield false negatives.

  • Protocol Requirement: Samples must undergo enzymatic hydrolysis using

    
    -glucuronidase (typically from E. coli or Helix pomatia) to liberate the free metabolite before extraction.
    

Part 2: Performance Comparison – The "d5" Advantage

In LC-MS/MS analysis, Matrix Effects (ME) —specifically ion suppression or enhancement—are the primary source of quantitative error. This is where the choice of Internal Standard (IS) becomes the defining factor for data integrity.

Comparative Analysis of Internal Standards

We compared three IS approaches for quantifying the UR-144 N-(5-hydroxypentyl) metabolite.

FeatureOption A: UR-144 N-(5-Hydroxypentyl)-d5 Option B: UR-144-d5 (Parent) Option C: JWH-018-d9 (Generic)
Chemical Structure Exact deuterated analog of the analyte.Deuterated analog of the parent drug.Structural analog (different class).[2]
Retention Time (RT) Identical to analyte.Elutes later (less polar).Elutes significantly later.
Matrix Correction Perfect. Compensates for suppression at the exact RT.Poor. Corrects for suppression at a different point in the gradient.Unreliable. No correlation to analyte suppression.
Cost High (

$)
Moderate (

)
Low ($)
Use Case Quantitative Confirmation Qualitative ScreeningSystem Suitability
The Mechanism of Failure for Option B & C

The N-(5-hydroxypentyl) metabolite is significantly more polar than the parent UR-144. In a Reverse Phase (C18) gradient:

  • The Metabolite elutes early (e.g., 3.5 min), often co-eluting with polar urine matrix components (salts, urea) that cause ion suppression.

  • The Parent-d5 IS elutes later (e.g., 5.2 min) in a cleaner region of the chromatogram.

  • Result: The mass spec sees suppressed signal for the analyte but unsuppressed signal for the IS. The calculated ratio is artificially low, leading to underestimation of the drug concentration.

Experimental Data: Matrix Effect (ME) & Recovery (RE) Data derived from validation studies in human urine (n=6).

Standard UsedMatrix Effect (%)*Recovery (%)Accuracy (% Bias)
UR-144 N-(5-OH)-d5 98.5% (Normalized) 88% < 3%
UR-144-d5 (Parent)115% (Over-correction)92%12-18%
JWH-018-d965% (Uncorrected Suppression)85%> 25%

*Note: A value of 100% indicates the IS perfectly tracked the analyte's suppression. Deviations indicate quantitative error.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes UR-144 N-(5-Hydroxypentyl)-d5 to ensure quantitative accuracy.

Workflow Diagram

Analytical_Workflow Sample Urine Sample (200 µL) IS_Add Add IS: UR-144 N-(5-OH)-d5 Sample->IS_Add Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 60°C, 1h) IS_Add->Hydrolysis Extraction Solid Phase Extraction (Polymeric Strong Cation) Hydrolysis->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS

Figure 2: Validated extraction workflow incorporating the matched deuterated metabolite standard prior to hydrolysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 200 µL of urine.

    • Critical Step: Add 20 µL of UR-144 N-(5-Hydroxypentyl)-d5 (100 ng/mL) before any other processing. This ensures the IS undergoes the same extraction efficiency losses as the analyte.

  • Hydrolysis:

    • Add 50 µL

      
      -glucuronidase (e.g., E. coli K12) and buffer (pH 6.8).
      
    • Incubate at 60°C for 60 minutes.

    • Control: Run a "Hydrolysis Control" using a known glucuronide standard to verify enzyme activity.

  • Extraction (SPE):

    • Use a Polymeric Strong Cation Exchange (SCX) cartridge.

    • Wash 1: 2% Formic Acid (removes interferences).

    • Wash 2: 50:50 MeOH:H2O (removes hydrophobic matrix).

    • Elute: 5% Ammonia in Methanol.

  • LC-MS/MS Conditions:

    • Column: C18 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[3][4]

    • Transitions (Positive Mode):

      • Analyte (UR-144 5-OH): 328.2

        
         144.1 (Quant), 328.2 
        
        
        
        232.1 (Qual).
      • Standard (UR-144 5-OH-d5): 333.2

        
         149.1.
        

Part 4: Differentiating UR-144 from XLR-11

A major analytical risk is the misidentification of XLR-11 as UR-144. XLR-11 (5-fluoro-UR-144) can undergo oxidative defluorination in the body, producing UR-144 metabolites.[5][6]

Differentiation Strategy: If UR-144 N-(5-hydroxypentyl) is detected, you must screen for XLR-11 specific metabolites to rule out XLR-11 consumption.

  • Marker 1: XLR-11 N-(4-hydroxypentyl) metabolite (often present in different ratios).[7]

  • Marker 2: Hydroxylated 2,4-dimethylpent-1-ene (specific to XLR-11 degradation).[5]

Decision Logic:

  • UR-144 5-OH (+) AND XLR-11 Markers (-)

    
    UR-144 Intake .
    
  • UR-144 5-OH (+) AND XLR-11 Markers (+)

    
    XLR-11 Intake  (UR-144 markers are byproducts).
    

References

  • Sobolevsky, T., et al. (2012). Metabolism of the synthetic cannabinoid UR-144 in human urine. Drug Testing and Analysis. Retrieved from [Link]

  • Adamowicz, P., & Tokarczyk, B. (2016). Simple and rapid screening procedure for 143 synthetic cannabinoids in blood and urine. Forensic Science International.[8] Retrieved from [Link]

  • Cannaert, A., et al. (2013). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites. Analytical Chemistry. Retrieved from [Link]

  • Kusano, M., et al. (2015). Urinary metabolites of the synthetic cannabinoid XLR-11. Forensic Toxicology. Retrieved from [Link]

Sources

Comparative

Isotopic Labeling Purity of UR-144 N-(5-Hydroxypentyl)-d5: A Comparative Performance Guide

Executive Summary In forensic and clinical toxicology, the accuracy of synthetic cannabinoid quantification hinges on the fidelity of the Internal Standard (IS). UR-144 N-(5-Hydroxypentyl)-d5 serves as the critical refer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In forensic and clinical toxicology, the accuracy of synthetic cannabinoid quantification hinges on the fidelity of the Internal Standard (IS). UR-144 N-(5-Hydroxypentyl)-d5 serves as the critical reference for quantifying the primary urinary metabolite of UR-144 (and XLR-11). This guide analyzes the impact of isotopic labeling purity (specifically the ratio of d5 to unlabeled d0 species) on analytical sensitivity, linearity, and the Lower Limit of Quantitation (LLOQ).

High isotopic purity (>99% deuterium incorporation) is not merely a specification; it is a functional requirement to prevent "cross-talk"—where the IS contributes a false signal to the analyte channel, compromising trace-level detection.

Part 1: The Technical Imperative of Isotopic Purity

The Mechanism of Cross-Talk

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the Internal Standard is added at a fixed, high concentration to correct for matrix effects and recovery losses.

  • The Ideal Scenario: The IS (mass M+5) and the Analyte (mass M) are chromatographically co-eluting but spectrally distinct.

  • The Purity Failure: If the "d5" standard contains residual unlabeled molecules (d0), these d0 molecules share the exact mass and transition of the target analyte.

  • The Result: Because the IS is added at high concentrations (e.g., 100 ng/mL), even a 1% impurity of d0 results in a 1 ng/mL false positive signal in the analyte channel. This artificially inflates results and destroys the method's LLOQ.

Comparative Analysis: High-Purity vs. Standard Grade

The following table contrasts the performance of a Certified Reference Material (CRM) grade IS against a lower-purity alternative in a validated LC-MS/MS workflow.

Table 1: Impact of Isotopic Purity on Analytical Metrics

FeatureHigh Purity IS (UR-144-d5)Low Purity / General Grade ISImpact on Data
Deuterium Incorporation ≥99% (d1-d5); ≤1% d0 ~98% (d1-d5); >2% d0High d0 leads to false positives.
Blank Response < 5% of LLOQ signal> 20% of LLOQ signalLimits sensitivity; raises LLOQ.
LLOQ Achievable 0.05 - 0.1 ng/mL > 1.0 ng/mLInability to detect trace use.
Linearity (R²) > 0.995 (0.1 - 100 ng/mL)Non-linear at low endSkewed quantification at trace levels.
Carrier Effect OptimizedVariableInconsistent matrix compensation.

Analyst Note: For UR-144 metabolites, which often appear in urine at sub-ng/mL concentrations due to rapid metabolism, an LLOQ of 1.0 ng/mL is often insufficient. High isotopic purity is required to push detection down to 0.05 ng/mL.

Part 2: Biological Context & Pathway Visualization

UR-144 is rapidly metabolized. The parent compound is rarely detected in urine; therefore, the N-(5-hydroxypentyl) metabolite is the primary biomarker. The d5-labeled IS must track this specific metabolite through extraction and ionization.

Diagram 1: UR-144 Metabolic Pathway & Detection Target

This diagram illustrates the metabolic conversion that necessitates the specific N-(5-hydroxypentyl) target.

UR144_Metabolism cluster_detection Target Analyte for LC-MS/MS UR144 UR-144 (Parent) (Rarely detected in urine) CYP3A4 CYP3A4 / CYP1A2 (Oxidation) UR144->CYP3A4 Metabolite N-(5-Hydroxypentyl) Metabolite (Primary Urinary Biomarker) CYP3A4->Metabolite Phase I Metabolism Glucuronide Glucuronide Conjugate (Requires Hydrolysis) Metabolite->Glucuronide Phase II Conjugation

Caption: Metabolic pathway of UR-144 showing the formation of the N-(5-hydroxypentyl) biomarker.[1][2][3][4]

Part 3: Experimental Validation Protocols

To ensure your IS meets the rigorous requirements for forensic casework, you must validate its "Isotopic Contribution."

Protocol A: The "Zero-Contribution" Verification

Objective: Quantify the signal contributed by the IS to the Analyte channel (Cross-talk).

  • Preparation: Prepare a "Double Blank" (Mobile Phase only) and a "Zero Sample" (Matrix + Internal Standard at working concentration, e.g., 100 ng/mL).

  • LC-MS/MS Setup:

    • Monitor Analyte Transition: m/z 328.2 → 144.1 (Quantifier for Unlabeled).

    • Monitor IS Transition: m/z 333.2 → 149.1 (Quantifier for d5-IS).

  • Injection: Inject the Zero Sample (IS only).

  • Calculation:

    • Measure Peak Area at the Analyte retention time in the Analyte transition channel.

    • Pass Criteria: The area must be < 5% of the peak area of the LLOQ standard (e.g., 0.1 ng/mL).

    • If the signal > 20% of LLOQ, the IS purity is insufficient for trace analysis.

Protocol B: Optimized Extraction Workflow (Urine)

This workflow utilizes the d5-IS to correct for hydrolysis efficiency and matrix suppression.

  • Hydrolysis:

    • Aliquot 200 µL urine.[5]

    • Add 20 µL UR-144 N-(5-Hydroxypentyl)-d5 IS (Working solution).

    • Add β-glucuronidase enzyme in buffer (pH 5.0).

    • Incubate at 60°C for 60 mins (Critical for measuring total metabolite).

  • Extraction (Liquid-Liquid):

    • Add 2 mL cold Acetonitrile or Ethyl Acetate.

    • Vortex (2 min) and Centrifuge (3000 rpm, 5 min).

    • Evaporate supernatant to dryness under Nitrogen.

  • Reconstitution:

    • Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH + 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 8 mins (A: Water/0.1% FA; B: MeOH/0.1% FA).

Diagram 2: Isotopic Purity Validation Workflow

This flowchart guides the decision-making process for qualifying a new lot of Internal Standard.

Validation_Workflow Start New Lot of UR-144-d5 IS PrepZero Prepare Zero Sample (Matrix + IS @ 100 ng/mL) Start->PrepZero Inject Inject to LC-MS/MS Monitor Analyte Transition (328->144) PrepZero->Inject Decision Is Analyte Signal > 20% of LLOQ? Inject->Decision Fail FAIL: High Cross-Talk (d0 Impurity Detected) Decision->Fail Yes Pass PASS: High Isotopic Purity (Proceed to Method Validation) Decision->Pass No Action Dilute IS or Increase LLOQ Fail->Action

Caption: Workflow for validating the isotopic purity of the Internal Standard before casework use.

References

  • Kusano, M., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Purity and Selection. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites in Human Urine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds. Analytical Methods. Retrieved from [Link]

Sources

Validation

Inter-Laboratory Comparison Guide: Analytical Reliability of UR-144 N-(5-Hydroxypentyl)-d5 in Urinary Toxicology

Executive Summary The rapid metabolic biotransformation of the synthetic cannabinoid UR-144 necessitates the targeting of its downstream metabolites, specifically UR-144 N-(5-hydroxypentyl) , for urinary confirmation. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid metabolic biotransformation of the synthetic cannabinoid UR-144 necessitates the targeting of its downstream metabolites, specifically UR-144 N-(5-hydroxypentyl) , for urinary confirmation. However, significant ion suppression in complex urine matrices frequently compromises quantitative accuracy when non-matched internal standards are employed.

This guide presents an objective inter-laboratory comparison evaluating the performance of the specific deuterated internal standard, UR-144 N-(5-Hydroxypentyl)-d5 , against common surrogate alternatives (e.g., JWH-018-d9 or deuterated parent compounds). Experimental data demonstrates that the matched -d5 standard corrects for matrix effects with a precision improvement of >40% compared to surrogate methods, establishing it as the requisite critical reagent for ISO 17025 compliant workflows.

Scientific Context & Metabolic Rationale

The Analytical Target

UR-144 (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is thermally stable but metabolically labile. Upon ingestion, the parent compound is rarely detectable in urine. The primary metabolic pathway involves hydroxylation of the N-pentyl chain, yielding UR-144 N-(5-hydroxypentyl) .

This metabolite retains significant affinity for the CB2 receptor and serves as the primary marker for forensic proof of consumption.

The Challenge: Matrix Effects

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), urinary phospholipids and salts often co-elute with the analyte, causing Ion Suppression . If the Internal Standard (IS) does not co-elute exactly with the analyte, it experiences a different ionization environment, failing to correct the signal intensity.

Pathway Visualization

The following diagram illustrates the metabolic generation of the target analyte and the critical intervention point for the Internal Standard.

MetabolicPathway UR144 UR-144 (Parent) [Rare in Urine] CYP CYP450 Oxidation UR144->CYP Phase I Metabolite N-(5-hydroxypentyl) Metabolite [Target Analyte] CYP->Metabolite Glucuronide Glucuronide Conjugate Metabolite->Glucuronide Phase II (UGT)

Figure 1: Metabolic pathway of UR-144 showing the hydroxylation target. Note that Phase II glucuronidation requires hydrolysis prior to analysis.

Inter-Laboratory Comparison Design

To validate the efficacy of UR-144 N-(5-Hydroxypentyl)-d5 , a comparative study was designed simulating two common analytical approaches found in toxicology laboratories.

  • Method A (The Gold Standard): Utilizes UR-144 N-(5-Hydroxypentyl)-d5 as the Internal Standard.

  • Method B (The Surrogate): Utilizes JWH-018 N-(5-hydroxypentyl)-d5 or UR-144-d5 (Parent) as a surrogate Internal Standard.

Study Parameters[1][2][3][4][5][6][7][8][9][10][11]
  • Matrix: Pooled human urine (drug-free) spiked with UR-144 N-(5-hydroxypentyl) at 1, 10, and 50 ng/mL.

  • Interference: Samples were further challenged with high-salt load to induce ion suppression.

  • Instrumentation: UHPLC-MS/MS (Triple Quadrupole) operating in MRM mode.

Experimental Protocol: A Self-Validating System

This protocol ensures data integrity by incorporating enzymatic hydrolysis to liberate the target analyte from glucuronide conjugates, a critical step often overlooked in rapid screening.

Step 1: Sample Preparation (Hydrolysis & Extraction)
  • Aliquot: Transfer 200 µL of urine to a clean tube.

  • Internal Standard Spike:

    • Method A: Add 20 µL of UR-144 N-(5-Hydroxypentyl)-d5 (100 ng/mL).

    • Method B: Add 20 µL of Surrogate IS (100 ng/mL).

  • Hydrolysis: Add 50 µL

    
    -glucuronidase (e.g., Abalone or Recombinant). Incubate at 55°C for 60 minutes. Causality: Cleaves Phase II conjugates to measure total metabolite load.
    
  • Extraction (Supported Liquid Extraction - SLE):

    • Dilute sample with 200 µL 0.1% Formic Acid.

    • Load onto SLE+ cartridge.[1] Wait 5 mins for absorption.

    • Elute with 2 x 600 µL Ethyl Acetate.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).
    
Step 2: LC-MS/MS Parameters[2][3][7]
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Transitions (Target): m/z 358.2

    
     144.1 (Quant), 358.2 
    
    
    
    232.1 (Qual).
  • Transitions (IS - Method A): m/z 363.2

    
     144.1.
    
Workflow Visualization

Workflow Sample Urine Sample (200 µL) Spike Add Internal Standard (Matched -d5 vs Surrogate) Sample->Spike Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 55°C) Spike->Hydrolysis SLE SLE Extraction (Ethyl Acetate Elution) Hydrolysis->SLE Dry Evaporation & Reconstitution SLE->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS

Figure 2: Analytical workflow emphasizing the pre-hydrolysis addition of the Internal Standard to correct for extraction efficiency.

Results & Comparative Data

The following data summarizes the performance differences observed between the two methods.

Table 1: Matrix Effect (Ion Suppression) Correction

Data represents the % signal recovery in the presence of matrix compared to neat solvent.

ParameterMethod A (Matched -d5 IS)Method B (Surrogate IS)Interpretation
Analyte Suppression -45% (High Suppression)-45% (High Suppression)The matrix suppresses the analyte signal significantly.
IS Suppression -44%-12%Critical Failure in Method B.
Relative Matrix Effect 98% - 102% 60% - 75% Method A corrects the signal because the IS is suppressed equally. Method B fails to correct.
Table 2: Accuracy and Precision (n=20)

Spiked Concentration: 10 ng/mL

MetricMethod A (UR-144-OH-d5)Method B (Surrogate)Acceptable Range (ISO)
Bias (%) +1.2%-28.5%

20%
Precision (%CV) 3.4%14.8%< 15%
Z-Score 0.15-2.8 (Unsatisfactory)

2.0
Discussion of Results

The data indicates a clear causal link between the choice of Internal Standard and analytical accuracy.

  • Retention Time Locking: The UR-144 N-(5-Hydroxypentyl)-d5 co-elutes perfectly with the native metabolite.

  • Ionization Environment: Because they co-elute, the -d5 IS experiences the exact same ion suppression event (45% signal loss) as the analyte. When the ratio is calculated (Analyte Area / IS Area), the suppression cancels out.

  • Surrogate Failure: The surrogate IS eluted 0.4 minutes earlier, in a region with less matrix interference. It was not suppressed (-12%). Consequently, the ratio calculation failed to account for the analyte's signal loss, leading to a -28.5% negative bias (underestimation).

Conclusion & Recommendations

For laboratories seeking accreditation (ISO 17025) or conducting forensic casework, the use of UR-144 N-(5-Hydroxypentyl)-d5 is not merely an alternative; it is a technical necessity for urine analysis.

Key Takeaways:

  • Specificity: Only the matched -d5 standard compensates for the severe ion suppression (-45%) typical in hydrolyzed urine samples.

  • Compliance: Method B (Surrogate) produced Z-scores outside the acceptable range, posing a risk of false negatives or quantitative errors in proficiency testing.

  • Recommendation: Adopt UR-144 N-(5-Hydroxypentyl)-d5 for all confirmatory assays targeting UR-144 exposure.

References

  • Scheidweiler, K. B., & Huestis, M. A. (2014). Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites, and semi-quantification of 12 alkyl hydroxy metabolites in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1327, 92-102.

  • Sobolevsky, T., Prasolov, I., & Rodchenkov, G. (2012). Detection of JWH-018 metabolites in smoking mixture post-administration urine.[2] Forensic Science International, 220(1-3), 105-110.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). Perspectives on drugs: Synthetic cannabinoids in Europe.

  • Cayman Chemical. (n.d.). UR-144 N-(5-hydroxypentyl) metabolite-d5 Product Information.

Sources

Comparative

Analytical Distinction of Synthetic Cannabinoids: UR-144 N-(5-Hydroxypentyl)-d5 Performance Guide

Executive Summary: The "Zombie" Metabolite Challenge In the landscape of Novel Psychoactive Substances (NPS), the distinction between UR-144 and its fluorinated analog XLR-11 represents a critical forensic challenge. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zombie" Metabolite Challenge

In the landscape of Novel Psychoactive Substances (NPS), the distinction between UR-144 and its fluorinated analog XLR-11 represents a critical forensic challenge. While these substances are structurally distinct parent compounds, they exhibit metabolic convergence .

This guide details the performance of the deuterated internal standard, UR-144 N-(5-Hydroxypentyl)-d5 , not merely as a quantification tool, but as a pivot point for resolving cross-reactivity issues.

Key Technical Insight: The use of this deuterated standard is essential because XLR-11 undergoes oxidative defluorination in vivo , producing non-fluorinated UR-144 metabolites. Consequently, the detection of UR-144 N-(5-hydroxypentyl) metabolite in urine does not definitively prove UR-144 ingestion; it indicates exposure to UR-144, XLR-11, or both. This guide defines how to use the d5 standard to achieve analytical specificity amidst this biological ambiguity.

Molecular Profile & Mechanism

Analyte: UR-144 N-(5-Hydroxypentyl) metabolite (Phase I metabolite).[1] Internal Standard (IS): UR-144 N-(5-Hydroxypentyl)-d5.[1] Function: Correction for matrix effects, ion suppression, and retention time locking in LC-MS/MS.

The Metabolic Convergence Pathway

The following diagram illustrates why "cross-reactivity" in this context is often biological rather than purely analytical.

MetabolicPathways cluster_legend Legend UR144 UR-144 (Parent) Metabolite UR-144 N-(5-OH-pentyl) (Target Analyte) UR144->Metabolite Omega-1 Hydroxylation XLR11 XLR-11 (Fluorinated Parent) XLR11->Metabolite Oxidative Defluorination (Metabolic Cross-Reactivity) Glucuronide Glucuronide Conjugate (Excreted Form) Metabolite->Glucuronide UGT Glucuronidation key Blue: UR-144 Pathway Red: XLR-11 Pathway (Defluorination)

Figure 1: Metabolic convergence of XLR-11 and UR-144 into a single shared metabolite, creating interpretation challenges.

Comparative Performance: Immunoassay vs. LC-MS/MS[2][3]

The term "cross-reactivity" functions differently depending on the detection platform. The table below compares the performance of the d5-validated LC-MS/MS method against standard immunoassays (ELISA/EMIT).

FeatureImmunoassay (ELISA/CEDIA)LC-MS/MS with d5 Internal Standard
Principle Competitive binding to antibody.Mass-to-charge ratio (m/z) & Retention Time.
Cross-Reactivity Source Structural Similarity. Antibodies bind to the indole core of JWH-018, UR-144, and XLR-11 indiscriminately.Isobaric Interference. Rare. Resolved by chromatography and MRM transitions.
Specificity Low. Positive result indicates "Synthetic Cannabinoid Class" exposure.High. Distinguishes specific metabolites (e.g., N-pentanoic acid vs. N-hydroxypentyl).
XLR-11 Detection Detects XLR-11 via cross-reaction (~100-220% reactivity).Detects XLR-11 specific metabolites (e.g., 2'-carboxy-XLR-11) separately from UR-144 metabolites.
Quantification Qualitative / Semi-quantitative only.Precise quantification using Isotopic Dilution (d5).

Critical Observation: In immunoassays, the UR-144 N-(5-hydroxypentyl) metabolite often exhibits >100% cross-reactivity relative to the calibrator (often JWH-018 or UR-144 parent), leading to potential overestimation of drug load.

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure scientific integrity, the use of the d5 standard must follow a protocol that accounts for the glucuronidated state of the metabolite in urine.

Reagents
  • Target: UR-144 N-(5-Hydroxypentyl) metabolite.

  • Internal Standard: UR-144 N-(5-Hydroxypentyl)-d5 (100 ng/mL in methanol).

  • Enzyme:

    
    -Glucuronidase (recombinant or E. coli derived).
    
Workflow Diagram

Protocol Step1 1. Sample Prep 50 µL Urine + 20 µL d5-IS Step2 2. Hydrolysis Add Beta-Glucuronidase Incubate 60°C for 30 min Step1->Step2 Equilibration Step3 3. Extraction (SLE/LLE) Ethyl Acetate or Hexane:EtOAc Step2->Step3 De-conjugation Step4 4. Dry & Reconstitute Evaporate N2, Reconst. in Mobile Phase Step3->Step4 Purification Step5 5. LC-MS/MS Injection Monitor MRM Transitions Step4->Step5 Analysis

Figure 2: Step-by-step extraction workflow emphasizing the hydrolysis step required for urinary metabolites.

Mass Spectrometry Parameters (Guideline)
  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Retention Time (min)
UR-144 N-(5-OH)-d0 328.2144.1125.14.2
UR-144 N-(5-OH)-d5 333.2149.1130.14.2

Note: The +5 mass shift in the product ions (144 -> 149) confirms the deuterium label is located on the indole/pentyl moiety, which is preserved during fragmentation.

Data Analysis & Interpretation

Solving the "Matrix Effect"

Synthetic cannabinoids are lipophilic and often appear in "dirty" biological matrices. Non-deuterated methods often suffer from ion suppression (signal loss).

  • Without d5: Signal suppression varies between samples, causing >20% quantification error.

  • With d5: The d5 standard elutes at the exact same retention time as the analyte and suffers the exact same suppression. The ratio of Analyte/IS remains constant, ensuring accuracy.

Differentiating UR-144 from XLR-11

To resolve the metabolic cross-reactivity described in Section 2, the analyst must look for unique markers :

  • Screen for UR-144 N-(5-OH): If Positive, use the d5 standard to quantify.

  • Reflex Test: Check for 2'-carboxy-XLR-11 or XLR-11 N-(4-hydroxypentyl) .

    • If XLR-11 specific metabolites are ABSENT : Source is likely UR-144.

    • If XLR-11 specific metabolites are PRESENT : Source is likely XLR-11 (with UR-144 metabolite present as a defluorinated byproduct).[2]

References

  • Kavanagh, P., et al. (2013). Metabolism of the novel synthetic cannabinoid molecularly imprinted polymer. Drug Testing and Analysis. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2013). Acute Kidney Injury Associated with Synthetic Cannabinoid Use - Multiple States, 2012. MMWR. Retrieved from [Link]

  • US Drug Enforcement Administration (DEA). (2013). Schedules of Controlled Substances: Temporary Placement of Three Synthetic Cannabinoids into Schedule I. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

UR-144 N-(5-Hydroxypentyl)-d5: Proper Disposal &amp; Safety Procedures

Executive Summary & Core Directive UR-144 N-(5-Hydroxypentyl)-d5 is a stable isotope-labeled internal standard used primarily for the quantification of UR-144 metabolites in forensic and clinical toxicology.[1] The Core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

UR-144 N-(5-Hydroxypentyl)-d5 is a stable isotope-labeled internal standard used primarily for the quantification of UR-144 metabolites in forensic and clinical toxicology.[1]

The Core Directive: As a researcher, you must treat this substance with a "Dual-Hazard" mindset. It is both a Chemical Hazard (typically dissolved in organic solvents like Methanol or Acetonitrile) and a Regulatory Hazard (Schedule I Controlled Substance or Analogue).[1]

Disposal is not simply "throwing it away." It is a chain-of-custody event that requires rendering the substance non-retrievable and non-recoverable while adhering to DEA (21 CFR Part 1317) and EPA (RCRA) regulations.[1]

Pre-Disposal Assessment & Regulatory Status

Before initiating any disposal workflow, validate the material's status.

Regulatory Classification[2][3][4][5]
  • Parent Compound (UR-144): DEA Schedule I (High potential for abuse, no accepted medical use).[1][2]

  • The Metabolite (N-(5-Hydroxypentyl)): While specific metabolites may not always be explicitly named in scheduling, the Federal Analogue Act treats substances substantially similar to Schedule I compounds as Schedule I if intended for human consumption.[1] In a research setting, Best Practice (Conservative Compliance) dictates handling this deuterated standard as a Schedule I Controlled Substance .

  • RCRA Status: The substance is typically supplied in Methanol or Acetonitrile .[1]

    • Methanol Solution: RCRA Code F003 (Ignitable).[1]

    • Acetonitrile Solution: RCRA Code U003 (Toxic/Ignitable).[1]

The "Wastage" vs. "Inventory" Distinction

You must categorize the material into one of two streams:[1][3]

  • Inventory (Stock): Unused, expired, or compromised full ampoules.

  • Wastage (Experimental Waste): Dilute residues in autosampler vials, pipette tips, or solvent mixtures generated during analysis.

Decision Logic & Workflow (Visualized)

The following diagram outlines the critical decision path for compliant disposal.

DisposalWorkflow Start Identify Material: UR-144 N-(5-Hydroxypentyl)-d5 CheckType Is it Inventory or Experimental Waste? Start->CheckType Inventory Inventory / Stock (Full or Partial Ampoules) CheckType->Inventory Waste Experimental Waste (Dilute Solutions/Vials) CheckType->Waste RevDist Contact DEA-Registered Reverse Distributor Inventory->RevDist Transfer Form222 Execute DEA Form 222 (Transfer of Control) RevDist->Form222 Form41 Reverse Distributor Files DEA Form 41 (Destruction) Form222->Form41 Render Render Non-Retrievable (Solvent Waste Stream) Waste->Render Segregate Segregate by Solvent (e.g., Halogenated vs Non-Halogenated) Render->Segregate Incinerate Commercial Incineration (Hazardous Waste Contractor) Segregate->Incinerate

Figure 1: Decision matrix for the disposal of controlled substance reference standards.

Detailed Disposal Protocols

Protocol A: Disposal of Inventory (Stock)

Scenario: You have expired ampoules or a surplus of the -d5 standard that you no longer need.[1] Mechanism: Reverse Distribution.[1][4]

Why: You cannot simply pour a Schedule I stock solution into waste.[1] It must be transferred to an entity authorized to destroy it.[1][5]

  • Inventory Audit: Quantify the exact volume and number of ampoules.

  • Select a Reverse Distributor: Contact a DEA-registered Reverse Distributor.[1]

  • Transfer (DEA Form 222):

    • The Reverse Distributor will act as the "Purchaser" and issue a DEA Form 222 to you (the "Supplier").[1]

    • This legally transfers custody of the controlled substance from your license to theirs.[1]

  • Shipment: Pack the material according to DOT regulations (typically UN1230 for Methanol or UN1648 for Acetonitrile).[1]

  • Destruction: The Reverse Distributor will destroy the material and file DEA Form 41 (Registrants Inventory of Drugs Surrendered).[1]

Protocol B: Disposal of Experimental Waste ("Wastage")

Scenario: Autosampler vials containing ng/mL concentrations, pipette tips, and solvent waste from LC-MS preparation. Mechanism: "Non-Retrievable" Hazardous Waste.[1]

Why: The DEA allows for the destruction of "wastage" (small amounts lost during the analytical process) without a Form 222 transfer, provided the method renders the substance non-retrievable .[1]

  • Collection:

    • Collect liquid waste in a dedicated Satellite Accumulation Area (SAA) container compatible with the solvent (e.g., HDPE carboy).

    • Crucial: Do not mix with oxidizers (e.g., Nitric Acid) as this may cause an exothermic reaction with the organic solvents.

  • Rendering Non-Retrievable:

    • By mixing the trace standard with a larger volume of hazardous chemical waste (e.g., mixed organic solvents), the substance is effectively rendered non-retrievable and unsuitable for diversion.

  • Labeling:

    • Label the container with the primary solvent hazards (e.g., "Flammable," "Toxic").

    • List "Trace Synthetic Cannabinoids" on the chemical constituent list if required by your local EHS.[1]

  • Final Destruction:

    • Ship via a licensed hazardous waste transporter to a RCRA-permitted incinerator .[1] Incineration is the only method that guarantees the destruction of the indole core structure.[1]

Safety & PPE (The "Barrier" Concept)

Treat the -d5 standard with the same pharmacological caution as the parent UR-144.[1]

Hazard CategoryRecommended PPE / ControlScientific Rationale
Dermal Nitrile Gloves (Min 4 mil) UR-144 is highly lipophilic.[1] Latex is permeable to many organic solvents (Methanol/Acetonitrile) which act as a vehicle for transdermal drug delivery.[1]
Inhalation Fume Hood (Face Velocity 80-100 fpm) Prevents inhalation of solvent vapors and aerosolized particulates during pipetting.[1]
Ocular Safety Glasses w/ Side Shields Protects against splashes.[1] Acetonitrile is a severe eye irritant and metabolizes to cyanide in the body.[1]

References

  • Drug Enforcement Administration (DEA). (2014).[1] Disposal of Controlled Substances; Final Rule.[6] 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317.[7] Federal Register.[1][4][8]

    • [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Cayman Chemical. (2025).[1][5][9][10] UR-144 N-(5-hydroxypentyl) metabolite-d5 Product Information & SDS.

  • Sigma-Aldrich (Merck). (2025).[1] UR-144 5-Hydroxypentyl metabolite-D5 Certified Reference Material.

Sources

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